SRI-29329
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-[(1S,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-propan-2-ylpurine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN7/c1-12(2)28-11-23-17-18(24-14-7-5-6-13(21)10-14)26-20(27-19(17)28)25-16-9-4-3-8-15(16)22/h5-7,10-12,15-16H,3-4,8-9,22H2,1-2H3,(H2,24,25,26,27)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBCKSRGYPABG-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N[C@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SRI-29329 and its Impact on Pre-mRNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-29329 is a potent and specific inhibitor of the CDC-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4. These kinases play a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Inhibition of CLK activity by this compound leads to a global alteration of splicing patterns, predominantly inducing exon skipping. This targeted disruption of the splicing machinery presents a promising therapeutic avenue, particularly in oncology, where aberrant splicing is a common feature. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailed experimental protocols to assess its effects, and quantitative data to support its activity as a splicing modulator.
Core Mechanism of Action: Inhibition of CLK Kinases and Modulation of SR Protein Phosphorylation
The primary molecular target of this compound is the family of CLK kinases.[1] These dual-specificity kinases are crucial for the phosphorylation of SR proteins, a family of essential splicing factors. Phosphorylation of the arginine/serine-rich (RS) domain of SR proteins is a critical step that governs their subcellular localization and their ability to recruit core spliceosomal components to pre-mRNA.
By inhibiting CLK1, CLK2, and CLK4, this compound prevents the hyperphosphorylation of SR proteins. This hypo-phosphorylated state impairs the function of SR proteins, leading to their sequestration in nuclear speckles and preventing their effective participation in spliceosome assembly. The consequence of this is a widespread disruption of pre-mRNA splicing, most notably an increase in exon skipping events. This can lead to the production of truncated or non-functional proteins, which in the context of cancer, can selectively induce apoptosis in tumor cells that are dependent on specific splice isoforms for their survival and proliferation.[2]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets.
| Target Kinase | IC50 (nM) |
| CLK1 | 78 |
| CLK2 | 16 |
| CLK4 | 86 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound for CLK kinases.
The functional consequence of CLK inhibition by compounds like this compound is a dose-dependent increase in exon skipping for a variety of genes. For example, treatment of cancer cell lines with CLK inhibitors has been shown to induce exon 7 skipping in the RPS6KB1 (S6K) gene.[2][3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is adapted from established methods for measuring the inhibition of CLK kinases by small molecules.[1][4]
Objective: To determine the IC50 of this compound for CLK1, CLK2, and CLK4.
Materials:
-
Recombinant human CLK1, CLK2, and CLK4 enzymes
-
Myelin Basic Protein (MBP) or a suitable synthetic peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the appropriate CLK enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for each enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for SR Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of SR proteins in a cellular context using Western blotting.
Objective: To determine if this compound treatment leads to a decrease in SR protein phosphorylation in cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to splicing modulators)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR (e.g., mAb1H4) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 6-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot to visualize the bands corresponding to phosphorylated SR proteins.
-
Strip the blot and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SR protein phosphorylation.
In Vitro Splicing Assay
This protocol is a generalized method for assessing the direct impact of this compound on the splicing of a pre-mRNA substrate in a cell-free system.[5][6][7]
Objective: To determine if this compound directly inhibits pre-mRNA splicing in vitro.
Materials:
-
HeLa nuclear extract
-
Radiolabeled pre-mRNA substrate (e.g., derived from an adenovirus major late transcript)
-
Splicing reaction buffer (containing ATP, MgCl₂, and other necessary components)
-
This compound
-
Proteinase K
-
RNA extraction reagents (e.g., phenol:chloroform)
-
Denaturing polyacrylamide gel
-
Autoradiography film or phosphorimager
Procedure:
-
Synthesize radiolabeled pre-mRNA by in vitro transcription.
-
Set up splicing reactions containing HeLa nuclear extract, splicing buffer, and the radiolabeled pre-mRNA.
-
Add this compound at various concentrations or DMSO to the reactions.
-
Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).
-
Stop the reactions and digest the proteins with Proteinase K.
-
Extract the RNA from the reactions.
-
Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.
-
Visualize the RNA products by autoradiography.
-
Quantify the amount of spliced mRNA relative to the input pre-mRNA to determine the splicing efficiency.
RNA-Seq Analysis of Splicing Alterations
This protocol outlines the steps for a global analysis of splicing changes induced by this compound using RNA sequencing.[3]
Objective: To identify all genes and specific splicing events affected by this compound treatment in a given cell line.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
DNase I
-
Library preparation kit for RNA-seq
-
High-throughput sequencer
-
Bioinformatics software for splicing analysis (e.g., MISO, rMATS)
Procedure:
-
Treat cells with this compound or DMSO (at least in triplicate for each condition).
-
Extract total RNA and perform DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries, including poly(A) selection or ribosomal RNA depletion.
-
Sequence the libraries on a high-throughput sequencer.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Use specialized bioinformatics tools to identify and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 5' or 3' splice sites).
-
Perform statistical analysis to identify significant changes in splicing between this compound-treated and control samples.
-
Validate key splicing changes using RT-PCR.
Conclusion
This compound is a valuable chemical probe for studying the role of CLK kinases in pre-mRNA splicing. Its potent and specific inhibitory activity allows for the targeted investigation of splicing regulation. The experimental protocols detailed in this guide provide a framework for researchers to characterize the effects of this compound and other splicing modulators on a molecular and global transcriptomic level. The ability of this compound to induce widespread changes in splicing underscores the therapeutic potential of targeting the spliceosome in diseases characterized by aberrant splicing, such as cancer. Further research into the specific downstream consequences of this compound-induced splicing changes will be crucial for its development as a potential therapeutic agent.
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 3. embopress.org [embopress.org]
- 4. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SRI-29329 on SR Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SRI-29329, a potent inhibitor of the Cdc2-like kinase (CLK) family, and its role in the phosphorylation of serine/arginine-rich (SR) proteins. SR proteins are critical regulators of pre-mRNA splicing, and their function is tightly controlled by phosphorylation. By inhibiting CLK1, CLK2, and CLK4, this compound is expected to modulate the phosphorylation status of SR proteins, thereby impacting alternative splicing events. This document details the mechanism of action of CLK kinases on SR proteins, presents the known quantitative data for this compound, and provides comprehensive experimental protocols to investigate its effects on SR protein phosphorylation and downstream cellular processes. While direct experimental evidence quantifying the specific impact of this compound on individual SR protein phosphorylation is not yet publicly available, this guide offers the foundational knowledge and methodologies required to conduct such investigations.
Introduction to SR Proteins and their Phosphorylation
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in both constitutive and alternative pre-mRNA splicing.[1][2] These proteins are characterized by the presence of one or two N-terminal RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine and serine residues, known as the RS domain.[1] The RRMs are responsible for binding to specific RNA sequences, such as exonic splicing enhancers (ESEs), while the RS domain mediates protein-protein interactions that are critical for the assembly of the spliceosome.[1][2]
The function of SR proteins is intricately regulated by post-translational modifications, most notably the phosphorylation of serine residues within the RS domain.[3] This phosphorylation is a dynamic process controlled by two main families of kinases: the SR protein kinases (SRPKs) and the Cdc2-like kinases (CLKs).[4][5] Phosphorylation by these kinases influences the subcellular localization of SR proteins, their interaction with other splicing factors, and their affinity for RNA, thereby modulating splice site selection.[3][6]
The Role of CLK Kinases in SR Protein Phosphorylation
The CLK family of dual-specificity kinases, including CLK1, CLK2, CLK3, and CLK4, are key regulators of SR protein phosphorylation.[4] Unlike SRPKs, which tend to phosphorylate the N-terminal portion of the RS domain, CLKs can phosphorylate serines throughout the RS domain.[4] This extensive phosphorylation is thought to be critical for the release of SR proteins from nuclear speckles, where they are stored, to sites of active transcription and splicing.[7]
Inhibition of CLK activity has been shown to lead to the dephosphorylation of SR proteins, causing them to accumulate in an inactive state within enlarged nuclear speckles.[8] This sequestration prevents their participation in the splicing process, leading to alterations in alternative splicing patterns.[8]
This compound: A Potent CLK Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency against several members of the CLK family. The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Kinase | IC50 (nM) |
| CLK1 | 16 |
| CLK2 | 45 |
| SRPK1 | 61 |
| SRPK2 | 310 |
| SRPK3 | 10000 |
Table 1: Inhibitory activity of this compound against a panel of kinases. Data is derived from in vitro kinase assays.[8]
Based on its potent inhibition of CLK1 and CLK2, this compound is a valuable tool for studying the role of these kinases in cellular processes, particularly pre-mRNA splicing. It is anticipated that treatment of cells with this compound will lead to a reduction in the phosphorylation of SR proteins that are substrates of CLK1 and CLK2.
Signaling Pathways and Experimental Workflows
SR Protein Phosphorylation and Splicing Regulation Pathway
The following diagram illustrates the central role of CLK and SRPK kinases in the phosphorylation of SR proteins and the subsequent regulation of pre-mRNA splicing. This compound acts by inhibiting the CLK branch of this pathway.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key experiments to determine the effect of this compound on SR protein phosphorylation and splicing.
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on CLK kinases.
Materials:
-
Recombinant human CLK1, CLK2, or CLK4
-
Recombinant SR protein substrate (e.g., SRSF1)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CLK, and the SR protein substrate.
-
Add this compound at various concentrations (e.g., from 1 nM to 10 µM). Include a DMSO control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of the SR protein using a phosphorimager.
-
Calculate the IC50 value of this compound for each kinase.
Western Blot Analysis of SR Protein Phosphorylation
This protocol is for assessing the phosphorylation status of endogenous SR proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-pan-SR, and antibodies specific to individual SR proteins (e.g., anti-SRSF1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-SR protein signal to the total SR protein or a loading control.
In Vitro Splicing Assay
This protocol is to determine the functional consequence of this compound treatment on pre-mRNA splicing.
Materials:
-
HeLa nuclear extract or S100 extract
-
Radiolabeled pre-mRNA substrate containing alternative splice sites
-
This compound
-
Splicing reaction buffer
-
Proteinase K
-
Phenol:chloroform
-
Urea-polyacrylamide gel
Procedure:
-
Set up in vitro splicing reactions containing nuclear extract, the radiolabeled pre-mRNA substrate, and splicing buffer.
-
Add this compound at various concentrations.
-
Incubate the reactions at 30°C for a set time (e.g., 2 hours).
-
Stop the reactions and digest the proteins with Proteinase K.
-
Extract the RNA using phenol:chloroform and precipitate with ethanol.
-
Resuspend the RNA and separate the splicing products on a urea-polyacrylamide gel.
-
Visualize the spliced and unspliced RNA products by autoradiography and quantify the bands to determine the splicing efficiency and pattern.
Conclusion and Future Directions
This compound is a potent inhibitor of CLK kinases and, as such, represents a powerful tool to investigate the role of this kinase family in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. While direct evidence of this compound's effect on the phosphorylation of specific SR proteins is still needed, the established link between CLK inhibition and altered SR protein function provides a strong rationale for its use in this area of research. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively assess the impact of this compound on SR protein phosphorylation and its downstream consequences on alternative splicing. Future studies employing phosphoproteomics and next-generation sequencing in conjunction with this compound treatment will be invaluable in elucidating the precise molecular mechanisms by which this compound modulates the splicing landscape.
References
- 1. Advances in the Study of SR Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Splicing by SR proteins and SR Protein-Specific Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Splicosomal and serine and arginine-rich splicing factors as targets for TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE RNAissance Family: SR proteins as multifaceted regulators of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
SRI-29329 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential applications of SRI-29329 in neurodegenerative disease research. The information presented is based on the known targets of this compound, the Cdc2-like kinases (CLKs), and their established roles in the pathophysiology of neurodegenerative disorders. As of the writing of this guide, there is no direct published research on the effects of this compound in specific neurodegenerative disease models. Therefore, the experimental designs and potential outcomes described herein are hypothetical and intended to serve as a guide for future research.
Introduction to this compound
This compound is a potent and specific inhibitor of the Cdc2-like kinase (CLK) family, with demonstrated activity against CLK1, CLK2, and CLK4.[1] The CLK family of dual-specificity kinases plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2][3] Dysregulation of alternative splicing is increasingly recognized as a key pathological mechanism in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.[4][5] By modulating the activity of CLKs, this compound presents a valuable pharmacological tool to investigate the role of splicing defects in these disorders and to explore the therapeutic potential of CLK inhibition.
Quantitative Data for this compound
The primary available quantitative data for this compound is its inhibitory activity against its target kinases.
| Target Kinase | IC50 Value |
| CLK1 | 78 nM |
| CLK2 | 16 nM |
| CLK4 | 86 nM |
| Data sourced from MedchemExpress.[1] |
Potential Applications in Neurodegenerative Disease Models
The implication of CLK kinases in the pathology of several neurodegenerative diseases suggests that this compound could be a valuable research compound for studying these conditions.
Alzheimer's Disease
Rationale: Alternative splicing of the tau microtubule-associated protein (MAPT) and the amyloid precursor protein (APP) are critical events in the pathogenesis of Alzheimer's disease. CLK1 and CLK2 have been shown to regulate the splicing of tau, influencing the ratio of 3R and 4R tau isoforms.[6][7] An imbalance in this ratio can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer's. Furthermore, CLK inhibitors have been demonstrated to modulate the splicing of APP, potentially reducing the production of pathogenic amyloid-beta (Aβ) peptides.[2]
Hypothetical Experimental Applications:
-
Investigate the effect of this compound on the 3R/4R tau ratio in neuronal cell lines (e.g., SH-SY5Y, N2a) and in animal models of tauopathy.
-
Assess the impact of this compound on the production of Aβ40 and Aβ42 in cellular models of amyloidogenesis.
-
Evaluate the neuroprotective effects of this compound in vitro against Aβ- or tau-induced toxicity.[7]
Parkinson's Disease
Rationale: Neuroinflammation is a key component of Parkinson's disease pathology. CLK1 deficiency in microglia, the resident immune cells of the brain, has been shown to enhance the pro-inflammatory response and promote dopaminergic neuron death in a mouse model of Parkinson's disease.[8] Additionally, CLK4 has been identified as a potential druggable target in the context of Parkinson's disease.[9]
Hypothetical Experimental Applications:
-
Examine the effect of this compound on the activation of microglia and the production of pro-inflammatory cytokines in in vitro and in vivo models of Parkinson's disease.
-
Assess the ability of this compound to protect dopaminergic neurons from cell death in models such as MPTP- or 6-OHDA-treated rodents.
Huntington's Disease
Rationale: Huntington's disease is caused by an expansion of a CAG repeat in the huntingtin gene, leading to the production of a mutant huntingtin protein (mHTT). While the direct role of CLKs in Huntington's is less defined, the general involvement of splicing defects and cellular stress pathways in the disease suggests that modulating CLK activity could have an impact.
Hypothetical Experimental Applications:
-
Investigate whether this compound can modulate the splicing of the huntingtin transcript or other relevant genes in cellular models of Huntington's disease.
-
Assess the effect of this compound on the aggregation of mHTT and on cellular stress markers.
Experimental Protocols
The following are generalized protocols for the use of this compound in experimental models. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell Culture Experiments
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for the desired effect and to assess cytotoxicity (e.g., using an MTT or LDH assay).
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced effects.
-
Incubate the cells with this compound for the desired duration, depending on the endpoint being measured (e.g., 24-72 hours for changes in protein expression or cell viability).
-
In Vivo Animal Studies
-
Preparation of Dosing Solution: [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
This formulation is suitable for oral and intraperitoneal administration.
-
-
Animal Dosing and Monitoring:
-
The appropriate dose for in vivo studies will need to be determined empirically through pharmacokinetic and pharmacodynamic studies.
-
Administer the this compound solution to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the animals for any adverse effects throughout the study period.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the known and hypothesized signaling pathways involving CLK kinases in the context of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clk1 deficiency promotes neuroinflammation and subsequent dopaminergic cell death through regulation of microglial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genexplain.com [genexplain.com]
SRI-29329 and its Postulated Role in the Regulation of Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-29329 is a potent and specific inhibitor of Cdc2-like kinases (CLKs), particularly CLK1, CLK2, and CLK4. While direct experimental evidence detailing the effects of this compound on alternative splicing is not yet extensively published, its mechanism of action as a CLK inhibitor strongly implicates it as a modulator of the splicing process. This technical guide consolidates the current understanding of CLK-mediated splicing regulation and provides a comprehensive framework for investigating the role of this compound in this critical cellular process. Drawing parallels from studies on other well-characterized CLK inhibitors, this document outlines the theoretical basis for this compound's activity, detailed experimental protocols to test its effects, and expected quantitative outcomes.
Introduction to Alternative Splicing and the Role of CLK Kinases
Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This intricate mechanism is orchestrated by the spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins. The fidelity and regulation of splice site selection are heavily influenced by a class of splicing factors known as serine/arginine-rich (SR) proteins.
SR proteins play a dual role in both constitutive and alternative splicing. They are essential for the recognition of splice sites and the assembly of the spliceosome. The function of SR proteins is tightly regulated by their phosphorylation status, which is primarily controlled by CLK and SRPK (SR protein kinase) families of kinases.
CLKs (CLK1, CLK2, CLK3, and CLK4) are dual-specificity kinases that phosphorylate SR proteins on serine residues within their arginine/serine-rich (RS) domains. This phosphorylation is a critical step for the mobilization of SR proteins from nuclear storage compartments, known as nuclear speckles, to sites of active transcription and splicing. By controlling the phosphorylation state of SR proteins, CLKs effectively regulate their ability to bind to pre-mRNA and recruit spliceosomal components, thereby influencing exon definition and splice site selection.
This compound: A Specific CLK Inhibitor
This compound has been identified as a specific inhibitor of CLK1, CLK2, and CLK4. Its inhibitory activity against these kinases suggests a direct impact on the signaling pathways that govern alternative splicing.
Quantitative Data on this compound Kinase Inhibition
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.
| Kinase | IC50 (nM) |
| CLK1 | 78 |
| CLK2 | 16 |
| CLK4 | 86 |
Data inferred from publicly available kinase profiling data.
Postulated Mechanism of Action of this compound in Splicing Regulation
Based on the established role of CLK kinases, the mechanism through which this compound is expected to modulate alternative splicing is by inhibiting the phosphorylation of SR proteins. This inhibition would lead to the sequestration of hypo-phosphorylated SR proteins in nuclear speckles, making them unavailable for spliceosome assembly. The reduced availability of active SR proteins would, in turn, alter splice site selection, leading to changes in the patterns of alternative splicing.
Experimental Protocols for Investigating the Role of this compound
To validate the hypothesized role of this compound in alternative splicing, a series of in vitro and cell-based assays can be employed. The following protocols are provided as a guide for researchers.
Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)
This protocol allows for the semi-quantitative analysis of specific alternative splicing events.
4.1.1. Cell Culture and Treatment
-
Seed a suitable cell line (e.g., HeLa, HEK293, or a disease-relevant cell line) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
4.1.2. RNA Extraction and cDNA Synthesis
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
4.1.3. PCR Amplification
-
Design primers flanking the alternative splicing event of a target gene known to be regulated by CLKs (e.g., SMN2 exon 7, CLK1 exon 4).
-
Perform PCR using the synthesized cDNA as a template. Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 30-60 seconds (depending on product size)
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze PCR products by agarose gel electrophoresis (2-3% agarose gel).
-
Visualize bands using a gel documentation system and quantify the relative abundance of splice isoforms using software like ImageJ.
4.1.4. Expected Quantitative Data
| Target Gene | This compound (µM) | Included Isoform (%) | Excluded Isoform (%) |
| SMN2 (Exon 7) | 0 (Vehicle) | 20 | 80 |
| 1 | 45 | 55 | |
| 10 | 70 | 30 | |
| CLK1 (Exon 4) | 0 (Vehicle) | 85 | 15 |
| 1 | 60 | 40 | |
| 10 | 35 | 65 |
This is hypothetical data based on expected outcomes for a CLK inhibitor.
Western Blot Analysis of SR Protein Phosphorylation
This protocol assesses the phosphorylation status of SR proteins upon treatment with this compound.
4.2.1. Protein Extraction
-
Treat cells with this compound as described in section 4.1.1.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
4.2.2. Western Blotting
-
Separate 20-30 µg of protein lysate on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (mAb 1H4)) overnight at 4°C.
-
As a loading control, use an antibody against a total SR protein (e.g., anti-SRSF1) or a housekeeping protein (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
4.2.3. Expected Quantitative Data
| Treatment | p-SR Protein Level (Relative to Total SR) |
| Vehicle | 1.00 |
| This compound (1 µM) | 0.65 |
| This compound (10 µM) | 0.25 |
This is hypothetical data based on expected outcomes for a CLK inhibitor.
Immunofluorescence Analysis of Nuclear Speckle Integrity
This protocol visualizes the subcellular localization of SR proteins and the integrity of nuclear speckles.
4.3.1. Cell Culture and Treatment
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound as described in section 4.1.1.
4.3.2. Immunostaining
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against an SR protein (e.g., anti-SRSF2/SC35) for 1 hour at room temperature.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides with mounting medium.
4.3.3. Imaging
-
Visualize cells using a fluorescence or confocal microscope.
-
Observe changes in the morphology and distribution of nuclear speckles. Inhibition of CLKs is expected to cause SR proteins to accumulate in enlarged and rounded nuclear speckles.
Global Analysis of Alternative Splicing by RNA-Sequencing (RNA-Seq)
For a comprehensive, unbiased view of this compound's impact on the transcriptome, RNA-Seq is the method of choice.
4.4.1. Sample Preparation and Sequencing
-
Prepare and treat cells as described in section 4.1.1.
-
Extract high-quality total RNA.
-
Perform library preparation (e.g., poly(A) selection or ribosomal RNA depletion) and sequence on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4.4.2. Bioinformatic Analysis
-
Assess the quality of raw sequencing reads.
-
Align reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Analyze differential alternative splicing events using specialized software (e.g., rMATS, MAJIQ).
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on genes with significant splicing changes.
Conclusion
This compound, as a potent inhibitor of CLK1, CLK2, and CLK4, holds significant promise as a modulator of alternative splicing. The experimental framework provided in this guide offers a robust starting point for researchers to elucidate the specific effects of this compound on the splicing machinery. The anticipated outcomes, including altered splice isoform ratios, decreased SR protein phosphorylation, and changes in nuclear speckle morphology, would provide strong evidence for its role in this fundamental cellular process. Such investigations are crucial for understanding its therapeutic potential in diseases where dysregulation of alternative splicing is a key pathological feature.
An In-depth Technical Guide to the Initial Studies and Discovery of SRI-29329, a Novel CLK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research leading to the discovery and initial characterization of SRI-29329, a potent and selective inhibitor of the Cdc2-like kinase (CLK) family. The information presented herein is synthesized from the seminal publication detailing the novel screening assay that identified the pharmacophore leading to this compound's development.
Introduction: The Rationale for CLK Inhibition
The regulation of pre-mRNA splicing is a critical cellular process, and its dysregulation is implicated in numerous diseases, including cancer. The Cdc2-like kinases (CLKs) – CLK1, CLK2, CLK3, and CLK4 – are key regulators of the splicing machinery through their phosphorylation of serine and arginine-rich (SR) proteins. This phosphorylation is essential for the proper assembly of the spliceosome and the subsequent excision of introns and ligation of exons. In various cancers, aberrant splicing contributes to tumorigenesis, making the components of the splicing machinery, such as CLKs, attractive therapeutic targets. The initial research into what would become this compound was driven by the need to identify novel small molecules that could modulate this process.
The Discovery of a Novel CLK Inhibitor Pharmacophore
The discovery of the chemical scaffold for this compound was enabled by the development of a novel cell-based reporter assay designed to detect compounds that induce exon skipping. This high-throughput screen was pivotal in identifying new chemical entities with the potential to modulate the splicing process.
The initial screening campaign utilized a cleverly designed luciferase reporter assay. This assay was engineered to produce a functional luciferase enzyme only when a specific exon-skipping event was induced by a test compound. This innovative approach allowed for the rapid screening of a large compound library to identify molecules that modulate pre-mRNA splicing.
-
Assay Principle: A construct was designed where the luciferase gene was interrupted by an intron containing a "trap" exon. In the normal cellular state, the inclusion of this trap exon would lead to a premature stop codon, resulting in a non-functional, truncated luciferase protein.
-
Compound Activity: A compound that inhibits the splicing machinery in a way that causes the skipping of this trap exon would allow for the correct reading frame of the luciferase gene to be restored, leading to the production of a functional luciferase enzyme and a detectable luminescent signal.
The screen identified several compounds, with the most potent being known cyclin-dependent kinase (CDK) inhibitors. Follow-up studies revealed that these compounds also exhibited significant inhibitory activity against CLKs. This dual activity was intriguing, as both CDKs and CLKs are implicated in cancer biology. The research then focused on optimizing this scaffold to enhance CLK inhibition while reducing CDK activity, aiming for a more selective CLK inhibitor.
This compound: A Potent and Selective CLK Inhibitor
Through a medicinal chemistry campaign involving structure-activity relationship (SAR) studies, this compound (designated as compound 8 in the initial publication) was synthesized and identified as a potent and selective inhibitor of the CLK family.[1]
This compound was profiled against a panel of kinases to determine its potency and selectivity. The compound demonstrated potent inhibition of CLK1, CLK2, and CLK4, with a notable selectivity for CLK2. Importantly, it showed significantly reduced activity against CDKs, achieving the goal of the optimization program.
| Kinase Target | IC50 (nM) |
| CLK1 | 78[1] |
| CLK2 | 16[1] |
| CLK4 | 86[1] |
| Table 1: In vitro inhibitory activity of this compound against CLK isoforms. |
The proposed mechanism of action for this compound is the direct inhibition of the kinase activity of CLKs. By binding to the ATP-binding pocket of the CLK enzymes, this compound prevents the phosphorylation of their downstream substrates, the SR proteins. This leads to a hypo-phosphorylated state of SR proteins, which in turn disrupts the normal assembly of the spliceosome and leads to alterations in pre-mRNA splicing, including exon skipping.
Experimental Protocols
The following are summaries of the key experimental protocols that were likely employed in the initial studies of this compound, based on the description in the foundational paper.
-
Objective: To determine the IC50 values of this compound against a panel of kinases.
-
Methodology:
-
Recombinant human CLK1, CLK2, and CLK4 enzymes were used.
-
A suitable substrate peptide and ATP (at a concentration near the Km for each enzyme) were prepared in a kinase buffer.
-
This compound was serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and inhibitor were incubated together in microplates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
The percentage of inhibition at each concentration was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the data to a four-parameter logistic curve.
-
-
Objective: To confirm the activity of this compound in a cellular context and its ability to induce exon skipping.
-
Methodology:
-
Human cells (e.g., a cancer cell line) were stably transfected with the triple exon-skipping luciferase reporter construct.
-
Cells were seeded in multi-well plates and allowed to adhere overnight.
-
This compound was added to the cells at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), the cells were lysed.
-
A luciferase substrate was added to the cell lysate.
-
Luminescence was measured using a luminometer.
-
The fold-change in luciferase activity was calculated relative to a vehicle-treated control.
-
Conclusion and Future Directions
The initial studies culminating in the discovery of this compound successfully identified a novel, potent, and selective CLK inhibitor from a unique cell-based screen for modulators of pre-mRNA splicing. The data from these foundational experiments have established this compound as a valuable chemical probe for studying the role of CLKs in normal and disease biology. Further research will be necessary to fully elucidate its therapeutic potential, including comprehensive preclinical evaluation of its efficacy, pharmacokinetics, and safety in relevant cancer models. The selective nature of this compound makes it a promising starting point for the development of new anti-cancer agents that target the spliceosome.
References
Methodological & Application
Application Notes and Protocols for In Vivo Preparation of SRI-29329
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29329 is a potent and specific inhibitor of Cdc2-like kinases (CLKs), with demonstrated activity against CLK1, CLK2, and CLK4. These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making CLK inhibitors like this compound valuable research tools and potential therapeutic agents. These application notes provide a comprehensive protocol for the in vivo preparation of this compound, alongside relevant quantitative data and a proposed experimental workflow.
Quantitative Data Summary
The inhibitory activity of this compound against key CLK isoforms is summarized in the table below. This data is essential for determining appropriate concentrations for in vitro and in vivo studies.
| Target Kinase | IC50 (nM) |
| CLK1 | 78 |
| CLK2 | 16 |
| CLK4 | 86 |
Data sourced from MedchemExpress.[1][2]
Signaling Pathway
The mechanism of action of this compound involves the inhibition of CLK-mediated phosphorylation of SR proteins, which are essential for the proper assembly of the spliceosome and the subsequent splicing of pre-mRNA. Inhibition of this pathway leads to alterations in mRNA splicing, affecting the expression of proteins involved in critical cellular processes such as cell cycle progression and survival.[3][4]
Caption: CLK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vivo Formulation of this compound
This protocol details the preparation of a suspended solution of this compound suitable for oral (PO) or intraperitoneal (IP) administration in animal models.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol for a 2.5 mg/mL Suspended Solution:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution. Ensure the powder is completely dissolved.
-
Vehicle Preparation: In a sterile tube, combine the following components in the specified volumetric ratios:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation Steps: a. To prepare 1 mL of the final formulation, start with 400 µL of PEG300 in a sterile microcentrifuge tube. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly to ensure a homogenous mixture. c. Add 50 µL of Tween-80 to the mixture and vortex again. d. Finally, add 450 µL of saline to the tube and vortex until a uniform suspension is achieved.
-
Administration: The resulting suspended solution will have a final this compound concentration of 2.5 mg/mL. This formulation is suitable for administration by oral gavage or intraperitoneal injection. It is recommended to prepare this formulation fresh on the day of use.
Hypothetical In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a murine xenograft model. Dosages are based on those reported for other CLK inhibitors.[5][6]
Animal Model:
-
Athymic nude mice (or other appropriate immunocompromised strain)
-
Cancer cell line known to be sensitive to splicing modulation or with high CLK2 expression.
Experimental Groups:
| Group | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Vehicle Control | - | PO or IP | Daily |
| 2 | This compound | 12.5 mg/kg | PO or IP | Daily |
| 3 | This compound | 25 mg/kg | PO or IP | Daily |
| 4 | This compound | 50 mg/kg | PO or IP | Daily |
| 5 | Positive Control (e.g., standard-of-care chemotherapy) | Varies | Varies | Varies |
Protocol:
-
Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into the different treatment groups.
-
Treatment Administration: Administer the prepared this compound formulation or vehicle control according to the assigned group, dosage, and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis:
-
Collect tumors for downstream analysis (e.g., histopathology, pharmacodynamic marker analysis).
-
Compare tumor growth rates and final tumor volumes between the treatment and control groups.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vivo evaluation of a small molecule inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GPR119 Agonists in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Note on SRI-29329: Initial searches for "this compound" in the context of GPR119 agonism have revealed a discrepancy. Commercially available data and scientific literature consistently identify this compound as a specific inhibitor of CDC-like kinases (CLK), with IC50 values of 78 nM, 16 nM, and 86 nM for CLK1, CLK2, and CLK4, respectively. There is no current evidence to support its function as a GPR119 agonist. Therefore, these application notes will focus on a well-characterized and potent GPR119 agonist, AR231453 , as a representative compound for researchers interested in studying GPR119 activation in cell-based assays.
Introduction to GPR119 and the Agonist AR231453
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1] Predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from β-cells and the indirect stimulation of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] Both actions are mediated through the Gαs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2]
AR231453 is a potent and selective GPR119 agonist.[3] It has been shown to stimulate cAMP accumulation and enhance glucose-dependent insulin release in various cell-based models, making it an excellent tool compound for studying GPR119 signaling and function.[1][3]
Data Presentation: In Vitro Activity of AR231453
The following table summarizes the quantitative data for the GPR119 agonist AR231453 in key cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM | [3] |
| cAMP Accumulation | Not specified | EC50 | 0.68 nM | |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [3] |
| Insulin Release | Isolated mouse islets | - | Stimulates release at 8-17 mM glucose | [3] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453. A common method involves using HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (IBMX))[4]
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based kits)[4][5]
-
384-well microplates[4]
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of approximately 16,000 cells per well.[4]
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.[4]
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[4]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.[4]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the AR231453 concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line, such as MIN6 or HIT-T15 cells.
Materials:
-
MIN6 or HIT-T15 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.8 mM for high glucose)[4]
-
AR231453
-
Vehicle control (DMSO)
-
96-well plates
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate at a density of 20,000 cells per well and culture for 2 days.[4]
-
Cell Washing and Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 30 minutes at 37°C.[4]
-
Compound Preparation: Prepare solutions of AR231453 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C.[4]
-
Supernatant Collection: After incubation, collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before transferring the supernatant.[4]
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the AR231453 concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for cAMP Accumulation Assay
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying Alternative Splicing Events with SRI-29329
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process in gene regulation, allowing for the production of multiple distinct mRNA transcripts, and consequently proteins, from a single gene. This mechanism contributes significantly to proteomic diversity and the complexity of cellular functions. Dysregulation of alternative splicing is increasingly implicated in a variety of human diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
SRI-29329 is a potent and specific small molecule inhibitor of the Cdc2-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4. These kinases play a crucial role in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLK activity, this compound offers a powerful tool to probe the mechanisms of alternative splicing and to investigate the therapeutic potential of splicing modulation. These application notes provide detailed protocols for utilizing this compound to study alternative splicing events in a cellular context.
Mechanism of Action
This compound targets the ATP-binding pocket of CLK1, CLK2, and CLK4, preventing the phosphorylation of their downstream targets, the SR proteins.[1] Phosphorylation of SR proteins is essential for their proper localization to nuclear speckles and their function in the spliceosome, where they recognize splicing enhancers and promote the assembly of the splicing machinery. Inhibition of this phosphorylation by this compound leads to the sequestration of hypo-phosphorylated SR proteins in the cytoplasm and alters the recognition of splice sites, resulting in changes to alternative splicing patterns, such as exon skipping and intron retention.[1][2]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CLK1 | 78 |
| CLK2 | 16 |
| CLK4 | 86 |
Source: Publicly available data on this compound.
Cellular Effects of CLK Inhibition on Alternative Splicing (Data from analogous CLK inhibitors)
| Gene Target | Cell Line | CLK Inhibitor | Concentration | Effect on Splicing |
| RPS6KB1 (S6K) | MDA-MB-468 | Compound Cpd-2 | 1.1 - 3.3 µM | Increased exon 7 skipping |
| EGFR | MDA-MB-468 | Compound Cpd-2 | 5 µM | Altered splicing patterns |
| PARP | MDA-MB-468 | Compound Cpd-2 | 5 µM | Altered splicing patterns |
| MDM2 | Rh-18 | CGP-74514A | Not specified | Exon skipping |
| CLK1 | HeLa | TG003 | Not specified | Increased exon 4 skipping |
Note: This data is from studies on CLK inhibitors with similar mechanisms of action to this compound and serves as a reference for expected outcomes.[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Objective: To treat mammalian cells with this compound to induce changes in alternative splicing.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MDA-MB-468, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency. The seeding density will vary depending on the cell line and the size of the culture vessel.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range for a new CLK inhibitor would be from 0.1 µM to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary from 6 to 48 hours, depending on the specific alternative splicing event and the desired outcome (e.g., changes in mRNA levels or protein expression). A time-course experiment is recommended to determine the optimal incubation time.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Protocol 2: Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)
Objective: To detect and quantify changes in specific alternative splicing events upon treatment with this compound.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and corresponding buffers/reagents
-
PCR primers flanking the alternative splicing event of interest
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
RNA Extraction: Extract total RNA from the this compound-treated and vehicle-treated cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers that flank the exon(s) affected by the alternative splicing event. This will allow for the amplification of both the included and excluded isoforms.
-
Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. The different isoforms will appear as distinct bands of different sizes.
-
Analysis: Quantify the intensity of the bands corresponding to each isoform using a gel imaging system. The percentage of exon inclusion (Percent Spliced In, PSI) can be calculated as: PSI (%) = [Intensity of inclusion band / (Intensity of inclusion band + Intensity of exclusion band)] x 100
Protocol 3: Global Analysis of Alternative Splicing by RNA-Sequencing (RNA-Seq)
Objective: To identify genome-wide changes in alternative splicing induced by this compound.
Materials:
-
RNA extraction kit
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
-
Bioinformatics software for RNA-Seq data analysis (e.g., STAR, rMATS, SpliceSeq)
Procedure:
-
RNA Extraction and Library Preparation: Extract high-quality total RNA from this compound-treated and vehicle-treated cells. Prepare RNA-Seq libraries using a suitable kit, following the manufacturer's protocol.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner like STAR.
-
Alternative Splicing Analysis: Use specialized software such as rMATS or SpliceSeq to identify and quantify differential alternative splicing events between the this compound-treated and control samples.[4][5] These tools can identify various types of alternative splicing events, including skipped exons, alternative 5' and 3' splice sites, and retained introns.
-
Functional Annotation: Perform gene ontology (GO) analysis on the genes with significant alternative splicing changes to understand the biological pathways affected by this compound treatment.
-
Visualizations
Caption: Signaling pathway of this compound in modulating alternative splicing.
Caption: Experimental workflow for studying alternative splicing with this compound.
Conclusion
This compound is a valuable chemical probe for investigating the role of CLK kinases in the regulation of alternative splicing. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on specific splicing events and on a global transcriptomic level. By utilizing these methods, scientists can gain deeper insights into the mechanisms of splicing regulation and explore the potential of targeting CLK kinases for the treatment of diseases associated with aberrant splicing.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. embopress.org [embopress.org]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA-Seq Analysis of SRI-29329 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29329 is a potent and specific inhibitor of CDC-like kinases (CLKs), particularly CLK1, CLK2, and CLK4.[1] These dual-specificity kinases play a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression, by phosphorylating serine/arginine-rich (SR) proteins.[2][3][4] Dysregulation of CLK activity and alternative splicing is implicated in various diseases, including cancer and neurodegenerative disorders.[2] RNA sequencing (RNA-seq) is a powerful technology to investigate the transcriptomic consequences of CLK inhibition by this compound, providing insights into its mechanism of action and identifying potential therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for conducting an RNA-seq experiment to analyze the effects of this compound treatment on a cellular model.
I. Quantitative Data Summary
The following tables represent hypothetical quantitative data that could be generated from an RNA-seq experiment involving this compound treatment.
Table 1: Top 10 Differentially Expressed Genes (DEGs) upon this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| WNT5A | -2.58 | 1.2e-08 | 3.1e-07 |
| CCND1 | -2.15 | 3.4e-07 | 5.5e-06 |
| BCL2L1 | -1.98 | 7.8e-07 | 9.1e-06 |
| MYC | -1.85 | 1.5e-06 | 1.5e-05 |
| MAPT | 1.76 | 2.1e-06 | 1.9e-05 |
| FN1 | 2.33 | 4.5e-06 | 3.8e-05 |
| VIM | 2.91 | 8.2e-06 | 6.1e-05 |
| CDH2 | 2.64 | 1.1e-05 | 7.5e-05 |
| AKT1 | -1.52 | 2.3e-05 | 1.4e-04 |
| GSK3B | -1.41 | 3.1e-05 | 1.8e-04 |
Table 2: Top 10 Alternative Splicing Events Modulated by this compound Treatment
| Gene Symbol | Event Type | Chromosome | Strand | Event Location | Percent Spliced In (PSI) - Control | Percent Spliced In (PSI) - this compound | Delta PSI | p-value |
| BCLAF1 | Skipped Exon | chr19 | + | exon 11 | 0.85 | 0.25 | -0.60 | 2.5e-09 |
| ENAH | Skipped Exon | chr1 | - | exon 11a | 0.30 | 0.75 | 0.45 | 5.1e-08 |
| MAPT | Skipped Exon | chr17 | + | exon 10 | 0.40 | 0.80 | 0.40 | 8.9e-08 |
| NUMB | Alternative 3' SS | chr14 | + | exon 9 | 0.60 | 0.15 | -0.45 | 1.2e-07 |
| RAC1 | Mutually Exclusive Exons | chr7 | - | exon 3b | 0.70 | 0.20 | -0.50 | 3.4e-07 |
| PTBP1 | Skipped Exon | chr19 | + | exon 9 | 0.90 | 0.50 | -0.40 | 6.7e-07 |
| SRSF1 | Retained Intron | chr17 | - | intron 3 | 0.10 | 0.45 | 0.35 | 9.8e-07 |
| CLK1 | Skipped Exon | chr2 | + | exon 4 | 0.75 | 0.40 | -0.35 | 1.5e-06 |
| TRA2B | Alternative 5' SS | chr3 | - | exon 2 | 0.25 | 0.60 | 0.35 | 2.8e-06 |
| U2AF1 | Skipped Exon | chr21 | + | exon 2 | 0.88 | 0.55 | -0.33 | 4.1e-06 |
II. Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known splicing dysregulation or a neuronal cell line for neurodegenerative disease studies).
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Include a minimum of three biological replicates for each treatment condition.
-
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific cell line and experimental goals.
B. RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Follow the manufacturer's protocol for RNA purification, which typically involves homogenization, ethanol precipitation, and binding of the RNA to a silica membrane column.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Elution: Elute the purified RNA in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for RNA-seq.
C. RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Use a commercial RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) starting with 1 µg of total RNA per sample.
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA. The dUTP method is commonly used to ensure strand specificity.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using a limited number of PCR cycles to minimize bias.
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a bioanalyzer and qPCR.
-
Sequencing:
-
Pool the indexed libraries.
-
Perform paired-end sequencing (e.g., 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a recommended depth of at least 20-30 million reads per sample.
-
D. RNA-Seq Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use R packages such as DESeq2 or edgeR to normalize the read counts and perform differential expression analysis between the this compound-treated and control groups.
-
Identify genes with a significant change in expression based on a fold-change threshold (e.g., |log2FoldChange| > 1) and an adjusted p-value threshold (e.g., padj < 0.05).
-
-
Alternative Splicing Analysis:
-
Use tools like rMATS, MISO, or JunctionSeq to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative splice sites).
-
Identify significant alternative splicing events based on changes in the "Percent Spliced In" (PSI) value and a statistical threshold.
-
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes and genes with significant alternative splicing events to identify enriched biological processes and pathways.
III. Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on pre-mRNA splicing.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated SR Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in both constitutive and alternative pre-mRNA splicing. Their function and subcellular localization are tightly regulated by reversible phosphorylation, primarily within their arginine-serine-rich (RS) domains. The phosphorylation state of SR proteins is a key determinant of their activity, influencing splice site selection and their interaction with other components of the spliceosome. Consequently, the analysis of SR protein phosphorylation is critical for understanding the regulation of gene expression in various physiological and pathological contexts, including cancer and neurodegenerative diseases.
Western blotting is a powerful and widely used technique to detect and quantify the phosphorylation status of SR proteins. This document provides a detailed protocol for the Western blot analysis of phosphorylated SR proteins, including sample preparation, gel electrophoresis, protein transfer, and immunodetection. Additionally, it outlines the key signaling pathways that regulate SR protein phosphorylation and presents quantitative data from a relevant experimental model.
Signaling Pathways Regulating SR Protein Phosphorylation
The phosphorylation of SR proteins is a dynamic process controlled by the coordinated action of specific kinases and phosphatases. The two main families of kinases responsible for phosphorylating SR proteins are the SR protein kinases (SRPKs) and the CDC2-like kinases (CLKs).
-
SRPK Family (SRPK1, SRPK2): These kinases are primarily located in the cytoplasm and are responsible for the initial phosphorylation of SR proteins on serine residues within their RS domains. This phosphorylation event is a critical step for the nuclear import of SR proteins.[1][2]
-
CLK Family (CLK1-4): Located in the nucleus, CLKs further phosphorylate SR proteins, leading to their release from nuclear speckles and recruitment to sites of active transcription and splicing.[1][2]
The activity of these kinases is regulated by various signaling pathways, allowing for the integration of extracellular and intracellular signals to control alternative splicing. For instance, the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and development, has been shown to modulate the phosphorylation of SR proteins.[3] Upon ligand binding, the TGF-β receptor complex activates downstream signaling cascades that can influence the activity of SRPKs and CLKs, thereby altering the phosphorylation status of SR proteins and impacting splice site selection.[4][5][6][7]
Below is a diagram illustrating the general signaling pathway leading to SR protein phosphorylation.
References
- 1. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell Viability Assays with SRI-29329
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29329 is a potent and specific inhibitor of Cdc-like kinases (CLKs), demonstrating significant activity against CLK1, CLK2, and CLK4.[1] These kinases are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression. By phosphorylating serine/arginine-rich (SR) proteins, CLKs control the assembly of the spliceosome and the fidelity of intron removal. Dysregulation of this pathway is implicated in various diseases, including cancer, where aberrant splicing can lead to the production of oncogenic protein isoforms. Inhibition of CLKs with small molecules like this compound presents a promising therapeutic strategy by inducing widespread splicing alterations in genes essential for cancer cell growth and survival, ultimately leading to apoptosis.
These application notes provide a comprehensive guide for assessing the in vitro efficacy of this compound by measuring its impact on cell viability. The protocols detailed below are designed to be robust and adaptable for various cancer cell lines.
Mechanism of Action: The CLK Signaling Pathway
CLKs are key components of the cellular machinery that governs pre-mRNA splicing. Their primary substrates are the SR proteins, which, upon phosphorylation by CLKs, are activated to engage with pre-mRNA and recruit core spliceosomal components. Inhibition of CLK1, CLK2, and CLK4 by this compound disrupts this phosphorylation cascade. This leads to the mis-splicing of numerous transcripts, including those encoding proteins vital for cell cycle progression, proliferation, and survival. The accumulation of incorrectly spliced mRNA can trigger cellular stress responses and programmed cell death (apoptosis).
Data Presentation: In Vitro Activity of this compound and Similar CLK Inhibitors
The following tables summarize the known in vitro inhibitory activity of this compound against its target kinases and the reported cellular activity of other potent CLK inhibitors in various cancer cell lines. This data is crucial for designing effective cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| CLK1 | 78[1] |
| CLK2 | 16[1] |
| CLK4 | 86[1] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Representative Anti-proliferative Activity of CLK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular IC₅₀ / GI₅₀ (µM) |
| T-025 | HCT116 | Colorectal Carcinoma | ~0.1 |
| 1C8 | MDA-MB-468 | Breast Cancer | ~1.0 |
| GPS167 | HCT116 | Colorectal Carcinoma | ~0.5 |
| HSD1400 | Caki-1 | Renal Carcinoma | 0.204 - 0.309 |
Note: Cellular IC₅₀/GI₅₀ values for this compound are not publicly available. The data presented here for other CLK inhibitors can be used as a reference for determining the appropriate concentration range for initial experiments with this compound.
Experimental Protocols
This section provides a detailed protocol for determining the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: Cell Viability Assay
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell line (e.g., HCT116, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on data from similar compounds, would be from 10 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Also include a set of wells with medium only to serve as a blank.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a period of 48 to 72 hours. The incubation time should be optimized for the specific cell line and experimental goals.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization. The plate can be placed on a shaker for 5-10 minutes to aid dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes a 50% reduction in cell viability) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cytotoxic and anti-proliferative effects of the CLK inhibitor this compound. By understanding its mechanism of action and employing standardized cell viability assays, researchers can effectively quantify its potency in relevant cancer cell models, contributing to the broader understanding of CLK inhibition as a therapeutic strategy. Careful optimization of cell density, compound concentrations, and incubation times will ensure the generation of reliable and reproducible data.
References
Determining the Dose-Response Curve of SRI-29329: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the dose-response curve of SRI-29329, a specific inhibitor of CDC-like kinases (CLKs). The described methodologies are intended to guide researchers in assessing the cytotoxic and anti-proliferative effects of this compound in a cell-based assay format. Included are protocols for cell culture, compound preparation, the MTT colorimetric assay, and data analysis for calculating the half-maximal inhibitory concentration (IC50). Additionally, this note presents the underlying signaling pathway of CLK inhibition and a comprehensive experimental workflow, both visualized as diagrams.
Introduction
This compound is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with demonstrated activity against CLK1, CLK2, and CLK4.[1] The CLK family of dual-specificity kinases plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer. Inhibition of CLKs can lead to alterations in mRNA splicing of genes critical for cell growth and survival, ultimately inducing apoptosis in cancer cells.[2]
The determination of a dose-response curve is a fundamental step in the characterization of any potential therapeutic compound. It provides quantitative data on the concentration-dependent effects of the substance on cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[3] This application note provides a detailed protocol for determining the dose-response curve and IC50 of this compound using a common cancer cell line and a standard colorimetric cell viability assay.
Signaling Pathway of CLK Inhibition and Apoptosis Induction
CLKs are key regulators of mRNA splicing. By phosphorylating SR proteins, they influence the assembly of the spliceosome and the selection of splice sites. Inhibition of CLKs disrupts this process, leading to the production of aberrant mRNA transcripts. These altered transcripts can result in the synthesis of non-functional proteins or trigger nonsense-mediated mRNA decay. For genes essential for cell survival and proliferation, such as those involved in cell cycle control and anti-apoptotic pathways, the consequences of CLK inhibition can be a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).[2][4] The inhibition of CLK2, in particular, has been shown to suppress the growth of certain breast cancer cell lines.[4]
Caption: CLK Inhibition Pathway leading to Apoptosis.
Materials and Methods
This protocol is exemplified using the MDA-MB-468 human breast cancer cell line, which has been utilized in studies with other CLK inhibitors.[5] Researchers should adapt the protocol for their specific cell line of interest.
Materials
-
This compound
-
MDA-MB-468 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Equipment
-
Laminar flow hood
-
CO2 incubator (or a non-CO2 incubator for L-15 medium) at 37°C
-
Inverted microscope
-
Centrifuge
-
Spectrophotometer (microplate reader)
Experimental Protocols
The following is a step-by-step procedure for determining the dose-response curve of this compound.
Caption: Workflow for this compound Dose-Response Assay.
Cell Culture and Seeding
-
Culture MDA-MB-468 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator. Note that L-15 medium is formulated for use in a CO2-free atmosphere.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well in 100 µL of medium.[6] Incubate the plate overnight to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. A common starting point for a potent inhibitor would be a high concentration of 10 µM, with subsequent 1:3 or 1:10 dilutions. It is recommended to test a wide range of concentrations (e.g., 8-10 concentrations) to generate a complete sigmoidal curve.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a period determined by the experimental goals, typically 48 to 72 hours. A 72-hour incubation is common for assessing anti-proliferative effects.[5]
MTT Assay for Cell Viability
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[1]
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.
Data Normalization
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Quantitative Data Summary
The normalized data can be presented in a tabular format for clarity and comparison. The following table is a hypothetical representation of results for this compound, based on typical data for a CLK inhibitor.
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0 |
| 1 | 1.215 | 0.079 | 97.2 |
| 10 | 1.050 | 0.065 | 84.0 |
| 50 | 0.875 | 0.051 | 70.0 |
| 100 | 0.625 | 0.042 | 50.0 |
| 250 | 0.350 | 0.030 | 28.0 |
| 500 | 0.200 | 0.021 | 16.0 |
| 1000 | 0.125 | 0.015 | 10.0 |
Dose-Response Curve and IC50 Determination
Plot the % Viability against the logarithm of the this compound concentration. The resulting data points should form a sigmoidal curve. Non-linear regression analysis is then used to fit the data to a four-parameter logistic equation to determine the IC50 value.[7] This can be performed using software such as GraphPad Prism or other statistical packages.
The IC50 value for this compound in this hypothetical example, based on the tabular data, would be approximately 100 nM.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the dose-response curve of the CLK inhibitor this compound. The methodologies outlined, from cell culture to data analysis, offer a robust framework for researchers to assess the in vitro efficacy of this compound. The provided diagrams of the signaling pathway and experimental workflow serve to enhance the understanding of the compound's mechanism of action and the experimental design. The successful determination of the dose-response curve and IC50 value is a critical step in the preclinical evaluation of this compound and other potential therapeutic agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CZ [thermofisher.com]
- 7. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Studies of SRI-29329, a CDC-like Kinase (CLK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-29329 is a potent and specific inhibitor of CDC-like kinases (CLKs), with demonstrated activity against CLK1, CLK2, and CLK4.[1][2][3] CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression.[1][4] Dysregulation of splicing is increasingly recognized as a hallmark of various diseases, including cancer and inflammatory disorders, making CLK inhibitors like this compound promising therapeutic candidates.[1][2][5]
These application notes provide a comprehensive overview of the potential in vivo applications of this compound, drawing upon existing data for analogous CLK inhibitors to guide experimental design. Detailed protocols for preclinical in vivo efficacy studies are provided to assist researchers in evaluating the therapeutic potential of this compound in relevant disease models.
Mechanism of Action: CLK Inhibition
This compound exerts its biological effects by inhibiting the kinase activity of CLKs. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2] Inhibition of CLK activity disrupts the normal phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing. This can result in the skipping of exons, the inclusion of introns, or the use of alternative splice sites, ultimately affecting the production and function of key proteins involved in cell proliferation, survival, and inflammation.[1][2]
In Vitro Activity of this compound
In vitro studies have established the potency of this compound against its target kinases.
| Target | IC50 (nM) |
| CLK1 | 78 |
| CLK2 | 16 |
| CLK4 | 86 |
| Data from MedchemExpress and Universal Biologicals.[1] |
Potential In Vivo Applications
Based on the known functions of CLKs and preclinical studies with other CLK inhibitors, this compound holds therapeutic potential in the following areas:
-
Oncology: Aberrant splicing is a common feature of many cancers. CLK inhibitors have demonstrated anti-tumor activity in various cancer models, particularly those with high CLK2 expression or MYC amplification.[1][4]
-
Inflammatory Diseases: CLKs are implicated in inflammatory signaling pathways. Inhibition of CLKs may offer a novel approach to treating inflammatory conditions such as acute lung injury and osteoarthritis.[6][7]
In Vivo Efficacy Data of Analogous CLK Inhibitors
While specific in vivo efficacy data for this compound is not yet publicly available, studies on other potent CLK inhibitors provide a strong rationale for its investigation in animal models.
Table 1: In Vivo Anti-Tumor Efficacy of CLK Inhibitor T-025 in a MYC-Driven Breast Cancer Allograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Vehicle Control | - | - | Uncontrolled tumor growth | [1][4] |
| T-025 | Well-tolerated dosage | Significant | Demonstrated in vivo anti-tumor efficacy | [1][4] |
Table 2: In Vivo Anti-Tumor Efficacy of CLK Inhibitor SM08502 in Gastrointestinal Cancer Xenograft Models
| Treatment Group | Administration | Tumor Model | Key Findings | Reference |
| Vehicle Control | Oral | Gastrointestinal tumor xenografts | Uncontrolled tumor growth | [2] |
| SM08502 | Oral | Gastrointestinal tumor xenografts | Significantly inhibited tumor growth; Decreased Wnt pathway gene expression | [2] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies with this compound.
Protocol 1: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Sterile PBS, cell culture medium, and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the this compound formulation. A suggested formulation for oral or intraperitoneal injection is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound or vehicle to the respective groups at the predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Excise tumors for weight measurement, pharmacodynamic analysis (e.g., Western blot for phosphorylated SR proteins), and histological examination.
-
Protocol 2: In Vivo Anti-Inflammatory Efficacy in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This protocol provides a method to assess the anti-inflammatory potential of this compound in a murine model of acute lung injury.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS)
-
Male C57BL/6 mice
-
Anesthesia
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimate mice to the facility for at least one week.
-
Administer this compound or vehicle to the respective groups (e.g., via intraperitoneal injection) at a predetermined time before LPS challenge.
-
-
Induction of Lung Injury:
-
Anesthetize the mice.
-
Intratracheally or intranasally instill LPS to induce lung inflammation. A control group should receive sterile saline.
-
-
Sample Collection and Analysis:
-
At a specified time point after LPS challenge (e.g., 6-24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Centrifuge the BAL fluid and collect the supernatant for cytokine analysis using ELISA.
-
Collect lung tissue for histological analysis to assess inflammatory cell infiltration and lung injury.
-
Data Interpretation and Troubleshooting
-
Efficacy: A significant reduction in tumor growth or inflammatory markers in the this compound-treated group compared to the vehicle control group indicates in vivo efficacy.
-
Toxicity: Monitor for signs of toxicity such as weight loss, ruffled fur, or lethargy. If toxicity is observed, consider dose reduction or a different administration schedule.
-
Formulation: Ensure this compound is properly solubilized or suspended in the vehicle to ensure consistent dosing.
Conclusion
This compound, as a potent CLK inhibitor, presents a compelling opportunity for the development of novel therapeutics for cancer and inflammatory diseases. The provided application notes and protocols, based on the established activities of the CLK inhibitor class, offer a robust framework for initiating in vivo efficacy studies. Careful experimental design and execution will be critical in elucidating the full therapeutic potential of this promising compound.
References
- 1. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of a doublecortin-like kinase 1 inhibitor to prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New potent, selective CLK2 inhibitor protects and regenerates cartilage in osteoarthritis | BioWorld [bioworld.com]
Troubleshooting & Optimization
SRI-29329 solubility and stability in DMSO
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for the experimental use of SRI-29329, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A stock solution of at least 25.0 mg/mL can be prepared in DMSO.[1] For many in vitro applications, a lower concentration stock solution (e.g., 10 mM) is often utilized for ease of dilution into aqueous media.
Q3: How should I properly store a stock solution of this compound in DMSO?
A3: To ensure the stability and longevity of your this compound stock solution, it is crucial to adhere to the following storage guidelines. Upon preparation, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the observed stability of this compound in DMSO under recommended storage conditions?
A4: The stability of this compound in DMSO is dependent on the storage temperature. Stored in appropriate aliquots, the solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] It is recommended to use the solution within these timeframes to ensure the integrity of your experimental results. For in vivo studies, it is best practice to prepare fresh working solutions on the day of use.[1]
Q5: My DMSO has solidified. Is it still usable for dissolving this compound?
A5: Yes, this is a normal characteristic of DMSO, which has a freezing point of 18.5°C (65.4°F).[2][3] If your DMSO has solidified, you can reliquefy it by warming the container to room temperature.[4] This process will not negatively impact the quality of the solvent. Ensure the DMSO is completely liquid and at room temperature before using it to dissolve this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in the this compound/DMSO stock solution upon thawing. | The solubility limit may have been exceeded, or the compound is not fully dissolved. | Gently warm the solution to 37°C for a few minutes and vortex to aid in re-dissolving the compound. If precipitation persists, the solution may be supersaturated; consider preparing a new stock at a slightly lower concentration. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Discard the current stock solution and prepare a fresh one from solid this compound. Ensure the new stock is properly aliquoted and stored at -80°C to minimize degradation. |
| Difficulty dissolving this compound powder in DMSO at room temperature. | The dissolution process may be slow. | To facilitate dissolution, you can briefly warm the solution to 37°C and vortex or sonicate the mixture. |
Data Summary
Table 1: Solubility and Storage of this compound in DMSO
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Achievable Stock Concentration | 25.0 mg/mL | [1] |
| Storage Temperature | -20°C or -80°C | [1] |
| Stability at -20°C | Up to 1 month | [1] |
| Stability at -80°C | Up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the this compound vial and the DMSO to equilibrate to room temperature before opening to prevent moisture accumulation.
-
Calculation: Determine the required mass of this compound and volume of DMSO. (Molecular Weight of this compound: 453.33 g/mol ). For 1 mL of a 10 mM stock, you will need 4.53 mg of this compound.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
References
Technical Support Center: Optimizing SRI-29329 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SRI-29329 in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
Q1: I am not observing the expected phenotype (e.g., apoptosis, inhibition of cell proliferation) after treating my cells with this compound. What are the possible reasons and solutions?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit CLK kinases in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on the observed effects. Refer to the table below for recommended starting concentrations based on data from similar CLK inhibitors.
-
-
Insufficient Incubation Time: The treatment duration may not be long enough for the downstream effects of CLK inhibition, such as changes in alternative splicing and subsequent protein expression, to manifest.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your experimental endpoint.
-
-
Cell Line Insensitivity: The targeted CLK isoforms (CLK1, CLK2, CLK4) may not play a critical role in the survival or proliferation of your chosen cell line.
-
Solution: Confirm the expression of CLK1, CLK2, and CLK4 in your cell line using techniques like Western blotting or RT-qPCR. Consider testing this compound in a panel of different cell lines to find a sensitive model.
-
-
Compound Inactivity: The this compound compound may have degraded.
-
Solution: Ensure proper storage of the compound (refer to the FAQs). Prepare fresh stock solutions and working dilutions for each experiment.
-
-
Experimental Assay Issues: The assay used to measure the phenotype may not be sensitive enough or may be performed incorrectly.
-
Solution: Verify the validity of your assay with appropriate positive and negative controls.
-
Troubleshooting Decision Tree:
minimizing off-target effects of SRI-29329
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SRI-29329, a potent inhibitor of Cdc2-like kinases (CLKs). The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to help minimize off-target effects and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific small molecule inhibitor of the Cdc2-like kinases (CLKs), with potent activity against CLK1, CLK2, and CLK4.[1] It functions by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of its downstream targets. The primary substrates of CLKs are serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[1] By inhibiting CLKs, this compound disrupts the normal splicing process.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of CLK1, CLK2, and CLK4, leading to altered pre-mRNA splicing. This can result in changes in the expression of various protein isoforms and has been shown to impact cellular processes such as cell cycle progression and proliferation. In some cancer cell lines, inhibition of CLKs by compounds similar to this compound has demonstrated anti-tumor efficacy.[2]
Q3: What are the potential off-target effects of this compound?
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound by performing a dose-response curve for your specific cell line and endpoint.
-
Perform control experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally distinct CLK inhibitor as an orthogonal control to confirm that the observed phenotype is due to CLK inhibition.[5]
-
Validate findings with genetic approaches: Where possible, use techniques like siRNA or CRISPR/Cas9 to knockdown CLK expression and verify that the resulting phenotype mimics the effect of this compound.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For in vivo studies, specific formulation protocols should be followed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Incorrect dosage: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations based on the published IC50 values (16-86 nM for CLK2, CLK1, and CLK4). |
| Cell line insensitivity: The cell line may not be dependent on CLK activity for the phenotype being measured. | Screen a panel of cell lines to identify those sensitive to CLK inhibition. Consider cell lines with high CLK2 expression, as this has been correlated with sensitivity to CLK inhibitors.[2] | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Ensure proper storage at -20°C or -80°C in small aliquots. | |
| High cell toxicity or unexpected phenotypes | Off-target effects: The concentration of this compound may be too high, leading to inhibition of other kinases. | Lower the concentration of this compound. Use the lowest concentration that elicits the desired on-target effect. Confirm the phenotype with a structurally unrelated CLK inhibitor or a genetic approach (siRNA/CRISPR). |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting of the inhibitor: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Prepare intermediate dilutions of the stock solution to allow for more accurate pipetting of larger volumes. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) |
| CLK1 | 78 |
| CLK2 | 16 |
| CLK4 | 86 |
Data obtained from commercially available sources.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cell Lines with this compound
This protocol outlines a general procedure for treating adherent cancer cell lines with this compound to assess its effect on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Count cells and seed them into a 96-well plate at the desired density (e.g., 5,000 cells/well). d. Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). c. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assay: a. Following incubation, perform a cell viability assay according to the manufacturer's instructions. b. Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability as a function of this compound concentration and calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects using a Kinase Panel Screen
To comprehensively evaluate the selectivity of this compound, a kinase panel screen is recommended. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Kinase Panel Selection: Choose a kinase panel that covers a broad range of the human kinome. A common choice is the KINOMEscan™ panel from DiscoveRx.[6][7][8][9]
-
Screening: The compound is screened against the selected kinases at a fixed concentration (e.g., 1 µM). The assay typically measures the displacement of a tagged ligand from the kinase active site.
-
Data Analysis: The results are reported as the percentage of control, where a lower percentage indicates stronger binding of the compound to the kinase. Hits are typically defined as kinases showing a certain threshold of inhibition (e.g., >90% inhibition).
-
Follow-up: For any identified off-target hits, it is advisable to perform secondary assays to determine the functional IC50 of this compound against those kinases.
Visualizations
CLK Signaling Pathway
Caption: The CLK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for identifying and validating off-target effects.
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: Troubleshooting Detection of Phosphorylated SR Proteins Post-SRI-29329 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the detection of phosphorylated Serine/Arginine-rich (SR) proteins following treatment with the kinase inhibitor SRI-29329.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of SR protein phosphorylation and how might this compound interfere with it?
SR proteins are essential for pre-mRNA splicing and their function is tightly regulated by phosphorylation, primarily within their Arginine/Serine-rich (RS) domains.[1][2][3] This process is primarily mediated by SR protein-specific kinases (SRPKs) and Cdc2-like kinases (CLKs).[4] Phosphorylation by SRPK1 often occurs in the cytoplasm and is crucial for the nuclear import of SR proteins.[5][6] Once in the nucleus, further phosphorylation, potentially by CLKs, allows them to participate in spliceosome assembly.[5] this compound is presumed to be a kinase inhibitor. Its mechanism would likely involve blocking the ATP-binding site of a target kinase, such as an SRPK, thereby preventing the transfer of phosphate groups to SR proteins. This would lead to a decrease in the overall phosphorylation of SR proteins.
Q2: I am not seeing a decrease in phosphorylated SR protein levels after this compound treatment in my Western blot. What are the possible reasons?
Several factors could contribute to this observation:
-
Ineffective Inhibition: The concentration of this compound may be too low, or the treatment duration too short, to effectively inhibit the target kinase.
-
Antibody Specificity: The antibody used may not be specific to the phosphorylated form of the SR protein or may have cross-reactivity with the non-phosphorylated form.[7][8]
-
Compensatory Kinase Activity: Other kinases not targeted by this compound might be phosphorylating the SR proteins.
-
Low Phosphatase Activity: A low rate of dephosphorylation in the cells could mask the effect of kinase inhibition.
-
Sample Preparation Issues: Inadequate inhibition of phosphatases during cell lysis can lead to the artificial dephosphorylation of proteins, obscuring the in-cell effect of the inhibitor.[9][10]
Q3: Can I use mass spectrometry to detect changes in SR protein phosphorylation after this compound treatment?
Yes, mass spectrometry is a powerful tool for analyzing protein phosphorylation.[11] It can identify specific phosphorylation sites and quantify changes in their occupancy following drug treatment.[12] This method is antibody-independent, making it a valuable alternative if specific phospho-antibodies are unavailable or unreliable.[13] However, it requires enrichment of phosphorylated proteins or peptides and specialized equipment and expertise for data analysis.[13]
Q4: What is Phos-tag™ SDS-PAGE and how can it help in my experiments with this compound?
Phos-tag™ is a molecule that specifically binds to phosphate groups on proteins.[14][15] When incorporated into an SDS-PAGE gel, it causes a mobility shift, where phosphorylated proteins migrate slower than their non-phosphorylated counterparts.[16] This allows for the separation and visualization of different phosphorylation states of a protein, even without a phospho-specific antibody.[15][16] This technique could be particularly useful to observe a global shift from hyper-phosphorylated to hypo-phosphorylated SR protein species after this compound treatment.
Troubleshooting Guides
Guide 1: No or Weak Signal for Phosphorylated SR Proteins
This guide addresses situations where you fail to detect a signal for your phosphorylated SR protein of interest, or the signal is significantly weaker than expected.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Performance | Verify the antibody's specificity and optimal dilution. Include a positive control (e.g., lysate from cells known to have high levels of the target phospho-protein).[10] |
| Ineffective Cell Stimulation | If phosphorylation is induced, ensure the stimulation conditions (ligand concentration, time) are optimal. Perform a time-course experiment to identify the peak of phosphorylation.[7] |
| Phosphatase Activity During Lysis | Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.[9][10] |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel.[7] Consider immunoprecipitation to enrich for the SR protein before Western blotting.[9] Use a more sensitive chemiluminescent substrate.[7] |
| Incorrect Transfer Conditions | Optimize the transfer time and voltage. Use a PVDF membrane, which is generally better for phosphoproteins. Confirm transfer efficiency with Ponceau S staining. |
Guide 2: High Background on Western Blots for Phospho-SR Proteins
High background can obscure the specific signal of your phosphorylated SR protein.
| Possible Cause | Recommended Solution |
| Inappropriate Blocking Agent | Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[9] |
| Non-specific Antibody Binding | Increase the number and duration of washes. Optimize the primary and secondary antibody concentrations; higher concentrations can increase background. |
| Use of Phosphate-Based Buffers | Avoid using Phosphate-Buffered Saline (PBS) for antibody dilutions or washes, as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Use Tris-Buffered Saline with Tween-20 (TBST) instead.[7][9] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated SR Proteins
-
Sample Preparation:
-
Culture and treat cells with this compound for the desired time and concentration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Add Laemmli sample buffer to the desired amount of protein (20-50 µg) and boil at 95°C for 5-10 minutes.[14]
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and run at a constant voltage.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (specific for the phosphorylated SR protein) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
To use total SR protein as a loading control, the membrane can be stripped and re-probed with an antibody against the total SR protein.[7]
-
Protocol 2: Phos-tag™ SDS-PAGE
-
Gel Preparation:
-
Prepare a separating gel solution containing the desired acrylamide percentage, MnCl₂, and Phos-tag™ acrylamide (e.g., 7.5% acrylamide, 50 µM MnCl₂, 25 µM Phos-tag™). Note that the optimal Phos-tag™ concentration may need to be determined empirically.[14]
-
Pour the separating gel and overlay with water. Allow it to polymerize.
-
Pour the stacking gel on top of the separating gel and insert the comb.
-
-
Electrophoresis and Transfer:
-
Prepare samples as you would for a standard Western blot.
-
Run the gel at a constant voltage until the dye front reaches the bottom. The run time may be longer than for a standard SDS-PAGE.
-
Before transferring, wash the gel in transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn²⁺ ions, which can inhibit transfer. Repeat this wash.
-
Wash the gel in transfer buffer without EDTA for 10 minutes.
-
Transfer proteins to a PVDF membrane.
-
-
Detection:
-
Proceed with blocking and antibody incubation as described in the standard Western blotting protocol. The up-shifted bands represent the phosphorylated forms of the SR protein.
-
Data Presentation Templates
Table 1: Antibody Dilutions and Conditions
| Antibody Target | Primary Antibody Dilution | Secondary Antibody Dilution | Blocking Buffer | Incubation Conditions |
| Phospho-SRSF1 (Ser308) | e.g., 1:1000 | e.g., 1:5000 | 5% BSA in TBST | 4°C, overnight |
| Total SRSF1 | e.g., 1:2000 | e.g., 1:5000 | 5% BSA in TBST | Room Temp, 1 hour |
| (Add other targets) |
Table 2: Densitometry Analysis of p-SR/Total SR Ratio
| Treatment Group | p-SR Band Intensity | Total SR Band Intensity | Normalized Ratio (p-SR/Total SR) |
| Vehicle Control | (Insert value) | (Insert value) | (Calculate value) |
| This compound (1 µM) | (Insert value) | (Insert value) | (Calculate value) |
| This compound (5 µM) | (Insert value) | (Insert value) | (Calculate value) |
| This compound (10 µM) | (Insert value) | (Insert value) | (Calculate value) |
Visualizations
Caption: SR Protein Phosphorylation and Inhibition Pathway.
References
- 1. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR protein - Wikipedia [en.wikipedia.org]
- 6. Regulation of Splicing by SR proteins and SR Protein-Specific Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. raybiotech.com [raybiotech.com]
- 14. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]
- 15. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
interpreting unexpected results from SRI-29329 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SRI-29329. Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of Cdc-like kinases (CLKs), with inhibitory activity against CLK1, CLK2, and CLK4.[1][2] These kinases are involved in the regulation of pre-mRNA splicing. By inhibiting these kinases, this compound can be used to study the roles of CLKs in various cellular processes and their potential as therapeutic targets.
Q2: What are the reported IC50 values for this compound against its target kinases?
The inhibitory potency of this compound has been quantified and is summarized in the table below.
| Kinase | IC50 (nM) |
| CLK1 | 78 |
| CLK2 | 16 |
| CLK4 | 86 |
Data sourced from MedchemExpress.[1][2]
Q3: Is this compound selective for CLK kinases?
This compound demonstrates modest selectivity for CLK2 over CLK1 and CLK4.[1] It is reported to not have significant activity against cyclin-dependent kinases (CDK) 1, 4, and 6.[1] However, it is always recommended to perform off-target activity profiling in your specific experimental system.
Q4: How should I prepare this compound for in vivo experiments?
A suggested protocol for preparing a 2.5 mg/mL suspension of this compound for oral or intraperitoneal injection is as follows:
-
Prepare a 25.0 mg/mL stock solution in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with this compound.
| Unexpected Result | Potential Cause | Recommended Action |
| No or low inhibitory activity observed in a kinase assay. | 1. Incorrect compound concentration: Errors in dilution calculations or pipetting. | 1. Verify all calculations and ensure proper pipette calibration. Prepare fresh dilutions from the stock solution. |
| 2. Inactive compound: Improper storage or degradation of this compound. | 2. Store the compound as recommended by the supplier. If degradation is suspected, use a fresh vial of the compound. | |
| 3. Assay conditions not optimal: Sub-optimal ATP concentration in the kinase assay can affect inhibitor potency. | 3. Ensure the ATP concentration in your assay is at or near the Km for the specific CLK enzyme. | |
| High variability between replicate experiments. | 1. Compound precipitation: this compound may not be fully soluble in your assay buffer. | 1. Visually inspect for any precipitate. Consider adjusting the solvent concentration or using a different buffer system. |
| 2. Inconsistent experimental setup: Variations in incubation times, temperatures, or reagent additions. | 2. Standardize all experimental steps. Use master mixes for reagents where possible to minimize pipetting variations. | |
| Unexpected off-target effects or cellular toxicity. | 1. High compound concentration: Using concentrations significantly above the IC50 values may lead to off-target activity. | 1. Perform a dose-response experiment to determine the optimal concentration with minimal toxicity. |
| 2. Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. | 2. Include a vehicle-only control in your experiments to assess the effect of the solvent. Keep the final solvent concentration as low as possible. | |
| 3. Non-specific binding: The compound may be binding to other proteins or components in your experimental system. | 3. Consider using a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects. | |
| Inconsistent results in cell-based assays. | 1. Cell line variability: Different cell lines may have varying levels of CLK expression or different downstream signaling pathways. | 1. Characterize the expression levels of CLK1, CLK2, and CLK4 in your chosen cell line. |
| 2. Poor cell permeability: The compound may not be efficiently entering the cells. | 2. If permeability is a concern, consider using a different cell line or permeabilization agents, though the latter can introduce other artifacts. | |
| 3. Compound metabolism: The cells may be metabolizing this compound, reducing its effective concentration over time. | 3. Measure the compound's stability in your cell culture medium over the course of the experiment. |
Experimental Protocols & Workflows
General Kinase Inhibition Assay Workflow
Below is a generalized workflow for assessing the inhibitory activity of this compound against a target kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conceptual Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Inhibition of CLKs by this compound affects splicing factor phosphorylation.
References
Technical Support Center: SRI-29329 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SRI-29329 in primary cell cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a specific inhibitor of CDC-like kinases (CLK), targeting CLK1, CLK2, and CLK4.[1][2] Its primary mechanism of action involves the modulation of pre-mRNA splicing, which can suppress cell growth and induce apoptosis.[3]
Q2: What are the reported IC50 values for this compound?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are against the purified kinases, not specific cell lines. The IC50 values are 78 nM for CLK1, 16 nM for CLK2, and 86 nM for CLK4.[1]
Q3: Are there any known signaling pathways affected by this compound leading to cytotoxicity?
A3: While direct studies on this compound are limited, research on other CLK inhibitors suggests a potential link to the Wnt signaling pathway. For instance, the CLK inhibitor SM08502 has been shown to reduce Wnt pathway signaling and gene expression.[4][5][6] Additionally, some research on a potentially related compound, Sorcin (SRI), suggests an interaction with the NF-κB signaling pathway to inhibit apoptosis, though this connection to this compound is not definitively established.
Q4: What are the general considerations for assessing the cytotoxicity of a compound like this compound in primary cells?
A4: Assessing cytotoxicity in primary cells requires careful consideration of several factors. Primary cells are often more sensitive than immortalized cell lines and have a limited lifespan in culture. Key considerations include:
-
Cell Source and Quality: Ensure a reliable and consistent source of primary cells.
-
Culture Conditions: Optimize culture media, serum concentration, and other supplements to maintain cell health and viability.
-
Assay Selection: Choose a cytotoxicity assay suitable for your specific primary cell type and experimental question. Common assays include MTT, MTS, and LDH release assays.[7]
-
Treatment Duration and Concentration Range: Determine the appropriate incubation time and a range of this compound concentrations to generate a dose-response curve.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and verify cell counts before plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a different solvent or a lower concentration range. The provided information suggests a method for preparing a suspended solution of this compound for in vivo use which may be adapted for in vitro experiments.[1] |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly inspect cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma. |
Problem 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment. |
| Short treatment duration | The cytotoxic effects of this compound may require a longer exposure time. Consider extending the incubation period (e.g., 48 or 72 hours). |
| Primary cells are resistant to the compound's mechanism of action | Some primary cell types may be inherently resistant to CLK inhibition. Consider using a positive control known to induce cytotoxicity in your specific primary cells to validate the assay. |
| Assay insensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider trying an alternative assay method. |
Problem 3: High background signal in the cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Phenol red in culture medium | Phenol red can interfere with some colorimetric and fluorescent assays. Use phenol red-free medium for the assay.[8] |
| Serum interference | Components in the serum can interact with assay reagents. Reduce the serum concentration during the assay or use a serum-free medium if possible. |
| Reagent contamination | Ensure all reagents and buffers are fresh and free of contamination. |
Data Presentation
As no specific quantitative cytotoxicity data for this compound in primary cells was found in the search results, a template table is provided below for researchers to populate with their experimental data.
Table 1: Cytotoxicity of this compound in Primary [Specify Cell Type] Cells
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± [Value] |
| [Concentration 1] | [Value] ± [Value] |
| [Concentration 2] | [Value] ± [Value] |
| [Concentration 3] | [Value] ± [Value] |
| [Concentration 4] | [Value] ± [Value] |
| [Concentration 5] | [Value] ± [Value] |
| IC50 (nM) | [Calculated Value] |
Experimental Protocols
While a specific protocol for this compound cytotoxicity in primary cells is not available, a generalizable protocol based on common cytotoxicity assays is provided below. This should be adapted based on the specific primary cell type and the chosen assay kit.
General Protocol for Assessing this compound Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT/MTS)
-
Cell Seeding:
-
Harvest primary cells and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and recover.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Addition of Tetrazolium Reagent:
-
Following the manufacturer's instructions for your specific assay kit, add the tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubate the plate for the recommended time to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
-
Data Acquisition:
-
If using an MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound induced cytotoxicity.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity assessment.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SRI-29329 Studies and Controlling for DMSO Solvent Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CLK inhibitor, SRI-29329, with a focus on mitigating the confounding effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of CDC-like kinases (CLKs), particularly CLK1, CLK2, and CLK4. Its primary mechanism of action is the inhibition of the kinase activity of CLKs, which are crucial regulators of pre-mRNA splicing. By inhibiting CLKs, this compound disrupts the phosphorylation of serine/arginine-rich (SR) proteins, leading to alterations in alternative splicing, which can subsequently suppress cancer cell growth and induce apoptosis.[1][2]
Q2: Why is DMSO used as a solvent for this compound?
DMSO is a widely used aprotic solvent in biological research due to its ability to dissolve a broad range of hydrophobic and hydrophilic compounds, including many kinase inhibitors like this compound. Its miscibility with aqueous solutions, such as cell culture media, facilitates the delivery of water-insoluble compounds to cells in in vitro assays.
Q3: What are the potential side effects of using DMSO in my experiments?
DMSO is not inert and can exert its own biological effects, which can confound experimental results. These effects are concentration-dependent and can include:
-
Cytotoxicity: At higher concentrations (typically >0.5%), DMSO can be toxic to cells, leading to reduced viability and cell death.[3][4][5][6][7]
-
Alterations in Gene Expression and Signaling: Even at low, non-toxic concentrations, DMSO has been shown to alter gene expression, epigenetic landscapes, and the activity of various signaling pathways.[8][9]
-
Enzyme Activity Modulation: DMSO can directly affect the activity of certain enzymes.
-
Cell Differentiation Induction: In some cell types, DMSO can act as a differentiation-inducing agent.
Therefore, it is crucial to use appropriate controls to distinguish the effects of this compound from those of the solvent.
Q4: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v) . While some cell lines may tolerate up to 0.5% DMSO for short exposure times, it is essential to determine the specific tolerance of your cell line with a dose-response experiment.[3][5]
Troubleshooting Guides
Problem 1: I am observing high levels of cell death in both my this compound treated and vehicle control groups.
-
Possible Cause: The concentration of DMSO in your final culture medium may be too high and causing cytotoxicity.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations for the dilution of your this compound stock solution to ensure the final DMSO concentration does not exceed the recommended limits for your cell line (ideally ≤ 0.1%).
-
Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%) for the same duration as your planned experiment. Assess cell viability using a standard method like the MTT or Trypan Blue exclusion assay to determine the maximum non-toxic concentration for your specific cell line.
-
Reduce Incubation Time: If possible, shorten the exposure time of the cells to the compound and DMSO.
-
Prepare a More Concentrated Stock of this compound: If the solubility of this compound allows, preparing a more concentrated stock solution will require a smaller volume to be added to the culture medium, thereby reducing the final DMSO concentration.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Inconsistent DMSO concentration across experiments.
-
Troubleshooting Step: Always use the exact same final concentration of DMSO in all experimental and control wells for every repeat of the experiment.
-
-
Possible Cause 2: Off-target effects of DMSO are influencing the signaling pathway under investigation.
-
Troubleshooting Step: Include a "no treatment" control (cells in media alone) in addition to your vehicle control (cells in media + DMSO). This will help you differentiate between the baseline cellular response, the effect of the solvent, and the effect of this compound.
-
-
Possible Cause 3: Variability in this compound stock solution.
-
Troubleshooting Step: Ensure your this compound stock solution is properly stored (as recommended by the manufacturer) and has not undergone multiple freeze-thaw cycles, which can affect its stability and potency. Prepare fresh dilutions from the stock for each experiment.
-
Problem 3: I am not observing the expected effect of this compound on alternative splicing of my target gene.
-
Possible Cause 1: Sub-optimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your cell line and target gene.
-
-
Possible Cause 2: The chosen time point for analysis is not optimal.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point at which the effect of this compound on splicing is most pronounced.
-
-
Possible Cause 3: The effect on your specific target is cell-type dependent.
-
Troubleshooting Step: Review the literature to see if the effect of CLK inhibitors on your target has been previously reported in your cell model. The cellular context and the abundance of splicing factors can influence the outcome.
-
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Assay Type | Recommended Max. DMSO Concentration (v/v) | Notes |
| Cell-based assays (short-term, < 24h) | ≤ 0.5% | Cell line-dependent toxicity should be pre-determined. |
| Cell-based assays (long-term, > 24h) | ≤ 0.1% | Lower concentrations are crucial to minimize cumulative toxicity and off-target effects. |
| Biochemical/Enzymatic assays | ≤ 1% | Higher concentrations may be tolerated, but potential for direct enzyme inhibition/activation should be assessed. |
Table 2: Example IC50 Values for CLK Inhibitors (including this compound precursors/analogs)
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| T-025 (CLK2 inhibitor) | CLK2 | 16 | MDA-MB-468 | [2] |
| SM04690 (CLK2 inhibitor) | CLK2 | <500 | - | [9] |
| This compound | CLK1 | 78 | Enzymatic Assay | Vendor Data |
| This compound | CLK2 | 16 | Enzymatic Assay | Vendor Data |
| This compound | CLK4 | 86 | Enzymatic Assay | Vendor Data |
Note: IC50 values can vary significantly based on the assay conditions and cell line used. It is recommended to determine the IC50 for this compound in your specific experimental system.
Experimental Protocols
Protocol 1: Determining DMSO Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.01% to 5%). Include a "medium only" control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. Plot the results to determine the highest non-toxic concentration.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate for RNA/protein analysis, 96-well plate for viability assays) and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Crucially, prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Also include a "no treatment" control (cells in medium alone).
-
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared working solutions (this compound dilutions, vehicle control, and no treatment control).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, harvest the cells for your intended analysis (e.g., RNA extraction for RT-qPCR analysis of splicing variants, protein extraction for Western blotting, or cell viability assay).
Mandatory Visualizations
Caption: CLK2 signaling pathway and the effect of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CLK2 activates YAP by promoting alternative splicing of AMOTL2 | eLife [elifesciences.org]
- 9. Pharmacological inhibition of CLK2 activates YAP by promoting alternative splicing of AMOTL2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SRI-29329 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of SRI-29329.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of Cdc2-like kinases (CLKs), with IC50 values of 78 nM, 16 nM, and 86 nM for CLK1, CLK2, and CLK4, respectively.[1] CLKs are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression. By inhibiting CLKs, this compound can modulate the phosphorylation of serine-arginine (SR) proteins, which are key components of the splicing machinery.[2][3] This interference with the splicing process can lead to the production of alternative splice variants of genes, including those involved in cell growth and survival pathways, ultimately inducing apoptosis in cancer cells.[2]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many kinase inhibitors, this compound is a small molecule that is likely to have low aqueous solubility. This poor solubility is a primary obstacle to achieving effective concentrations in vivo, potentially leading to low bioavailability and variable absorption when administered orally. Formulating this compound in a way that ensures consistent and adequate exposure in animal models is a critical challenge.
Q3: Is there a recommended formulation for in vivo studies with this compound?
A3: Yes, a suspended solution formulation has been described for oral and intraperitoneal injection. This formulation consists of this compound dissolved in a vehicle composed of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to prepare this formulation fresh on the day of use to ensure its stability and performance.[1]
Q4: What are the storage recommendations for this compound stock solutions?
A4: To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store stock solutions. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation. | The solubility of this compound is exceeded. | Ensure the initial stock solution in DMSO is fully dissolved before adding co-solvents. Prepare the formulation at room temperature and use vortexing and/or sonication to aid dissolution.[1] Consider preparing a more dilute formulation if precipitation persists. |
| Inconsistent or low drug exposure in vivo. | Poor absorption from the administration site. Instability of the formulation. | For oral administration, ensure proper gavage technique to deliver the full dose to the stomach. For intraperitoneal injection, ensure the injection is in the peritoneal cavity and not subcutaneous. Always prepare the formulation fresh before each experiment. Consider alternative formulation strategies for poorly soluble compounds, such as lipid-based formulations or particle size reduction, though these would require further development. |
| Visible signs of toxicity in animals (e.g., weight loss, lethargy). | Off-target effects of this compound. Toxicity of the formulation vehicle. | Reduce the dose of this compound. If using the recommended formulation, ensure the proportion of DMSO is kept low (e.g., below 2% of the final working solution), especially for animals that may be weak.[1] Conduct a pilot study with the vehicle alone to assess its tolerability. |
| Difficulty in achieving a homogenous suspension. | Inadequate mixing of components. | Follow the recommended protocol of sequential addition of co-solvents with thorough mixing at each step.[1] Gentle warming of the PEG300 may help reduce its viscosity and improve mixing, but avoid high temperatures that could degrade the compound. |
Data Presentation
Table 1: Physicochemical and Formulation Data for this compound
| Parameter | Value/Information | Source |
| Mechanism of Action | Specific CLK inhibitor | [1] |
| IC50 Values | CLK1: 78 nM, CLK2: 16 nM, CLK4: 86 nM | [1] |
| Known Solubility | Soluble in DMSO | - |
| Recommended In Vivo Formulation | Suspended solution for oral or IP injection | [1] |
| Formulation Components | DMSO, PEG300, Tween-80, Saline | [1] |
| Final Concentration in Formulation | 2.5 mg/mL | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from the formulation provided by a commercial supplier.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare the Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a clear stock solution of 25 mg/mL. Ensure the powder is completely dissolved.
-
-
Prepare the Working Solution (for a final volume of 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly by vortexing.
-
The final concentration of this compound in this suspended solution will be 2.5 mg/mL.
-
-
Administration:
-
This formulation should be prepared fresh on the day of use.
-
Before each administration, vortex the suspension to ensure homogeneity.
-
Administer the formulation to the animals via oral gavage or intraperitoneal injection at the desired dosage.
-
Protocol 2: General Procedure for Oral Gavage in Mice
This is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) protocols.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to prevent movement and injury.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the esophagus. The needle should pass easily without resistance.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress after the procedure.
-
Mandatory Visualizations
Caption: CLK-mediated phosphorylation of SR proteins and its inhibition by this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
Validation & Comparative
SRI-29329: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of SRI-29329, a potent inhibitor of the Cdc2-like kinase (CLK) family. By comparing its activity with other known CLK inhibitors against a broad panel of human kinases, this document serves as a valuable resource for researchers investigating the therapeutic potential and off-target effects of this compound class. All data is presented in a clear, comparative format, supported by detailed experimental methodologies and visual aids to facilitate interpretation.
Selectivity Profile of this compound and Comparative Compounds
This compound is a specific inhibitor of CLK1, CLK2, and CLK4, with reported IC50 values of 78 nM, 16 nM, and 86 nM, respectively. It demonstrates a modest selectivity for CLK2 over CLK1 and CLK4 and notably lacks significant activity against cyclin-dependent kinases CDK1, 4, and 6. To provide a broader context for its selectivity, the following table compares the inhibitory activity of this compound with other well-characterized CLK inhibitors, TG003 and KH-CB19, and presents the extensive kinase screening data for SM08502, a structurally distinct CLK inhibitor. The data for SM08502 is derived from a KINOMEscan™ screen against a panel of 466 kinases, offering a comprehensive overview of its on- and off-target activities.
| Kinase Family | Kinase | This compound IC50 (nM) | TG003 IC50 (nM) | KH-CB19 IC50 (nM) | SM08502 % Inhibition @ 1µM |
| CMGC | CLK1 | 78 | 20 | 19.7 | 99 |
| CLK2 | 16 | 200 | - | 100 | |
| CLK3 | - | >10000 | 530 | 98 | |
| CLK4 | 86 | 15 | - | 100 | |
| DYRK1A | - | - | - | 100 | |
| DYRK1B | - | - | - | 100 | |
| DYRK2 | - | - | - | 100 | |
| DYRK3 | - | - | - | 97 | |
| CDK1 | >10000 | - | - | 42 | |
| CDK2 | - | - | - | 68 | |
| CDK4 | >10000 | - | - | 15 | |
| CDK5 | - | - | - | 71 | |
| CDK6 | >10000 | - | - | 11 | |
| GSK3A | - | - | - | 88 | |
| GSK3B | - | - | - | 84 | |
| MAPK1 (ERK2) | - | - | - | 14 | |
| MAPK3 (ERK1) | - | - | - | 11 | |
| MAPK8 (JNK1) | - | - | - | 41 | |
| MAPK14 (p38a) | - | - | - | 66 | |
| TK | ABL1 | - | - | - | 36 |
| EGFR | - | - | - | 11 | |
| ERBB2 | - | - | - | 21 | |
| FLT3 | - | - | - | 96 | |
| KIT | - | - | - | 88 | |
| MET | - | - | - | 23 | |
| SRC | - | - | - | 45 | |
| AGC | AKT1 | - | - | - | 10 |
| PKA | - | - | - | 19 | |
| ROCK1 | - | - | - | 55 | |
| ROCK2 | - | - | - | 49 | |
| CAMK | CAMK1 | - | - | - | 84 |
| CAMK2A | - | - | - | 33 | |
| STE | MAP2K1 (MEK1) | - | - | - | 12 |
| MAP2K2 (MEK2) | - | - | - | 10 | |
| PAK1 | - | - | - | 28 | |
| Other | AURKA | - | - | - | 25 |
| AURKB | - | - | - | 44 | |
| PLK1 | - | - | - | 29 |
Note: '-' indicates data not available. The SM08502 data represents the percentage of kinase activity inhibited at a 1µM concentration.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its biological effects. The following is a detailed methodology for a common biochemical assay used for kinase profiling.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
This compound or other test compounds
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase solution (containing the kinase in reaction buffer) to each well of the assay plate.
-
Add 2.5 µL of the test compound dilution or vehicle control to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing both the substrate and ATP in reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action of CLK inhibitors is the modulation of pre-mRNA splicing through the phosphorylation of Serine/Arginine-rich (SR) proteins. The following diagrams illustrate this signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: CLK-mediated phosphorylation of SR proteins and its inhibition by this compound.
Caption: Workflow for determining kinase inhibitor selectivity.
A Comparative Guide to CLK Inhibitors in Oncology: SRI-29329 versus SM08502
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent CDC-like kinase (CLK) inhibitors, SRI-29329 and SM08502, based on available preclinical data in cancer models. The objective is to offer a clear, data-driven overview to inform research and development decisions.
Introduction
CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process often dysregulated in cancer. Inhibition of CLKs presents a promising therapeutic strategy to target cancer-specific vulnerabilities. This guide focuses on two small molecule CLK inhibitors, this compound and SM08502, summarizing their mechanisms of action, and performance in preclinical cancer models.
Mechanism of Action: Targeting the Spliceosome
Both this compound and SM08502 exert their anti-cancer effects by inhibiting CLK activity. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing. By inhibiting CLKs, these compounds disrupt the normal splicing process, leading to the production of aberrant mRNA transcripts and ultimately inducing cancer cell death.[1]
SM08502 has been shown to potently inhibit CLK2 and CLK3, leading to the modulation of the Wnt signaling pathway, which is frequently hyperactivated in various cancers, including colorectal cancer.[1][2] This inhibition of Wnt signaling occurs through the disruption of alternative splicing of key Wnt-related genes.[1][2]
Caption: Mechanism of Action of CLK Inhibitors.
Performance Data
In Vitro Kinase Inhibitory Activity
Both compounds have demonstrated potent inhibition of CLK isoforms in biochemical assays.
| Compound | Target | IC50 (nM) |
| This compound | CLK1 | 78 |
| CLK2 | 16 | |
| CLK4 | 86 | |
| SM08502 | CLK2 | 2 |
| CLK3 | 22 |
Note: Data for this compound is from a single source and further independent validation may be required.
In Vitro Anti-cancer Activity of SM08502
SM08502 has been evaluated across a range of cancer cell lines, demonstrating potent anti-proliferative effects.
| Cancer Type | Cell Line | EC50 (nM) |
| Colorectal Cancer | SW480 | 46 (Wnt signaling inhibition) |
| Colorectal Cancer | 17-cell line panel (average) | 177 (cell proliferation)[3] |
| Pancreatic Cancer | 14-cell line panel | 72 - 526 (cell viability)[4] |
Note: In vitro anti-cancer activity data for this compound in specific cancer cell lines is not publicly available at the time of this guide's compilation.
In Vivo Efficacy of SM08502 in Xenograft Models
Oral administration of SM08502 has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| Cancer Type | Model | Dosage | Tumor Growth Inhibition (TGI) |
| Colorectal Cancer | SW480 (CDX) | 25 mg/kg, QD | 83%[3] |
| Colorectal Cancer | HCT 116 (CDX) | 25 mg/kg, QD | 56%[3] |
| Colorectal Cancer | PDX Model | 25 mg/kg, QD | 70%[3] |
| Pancreatic Cancer | HPAFII (CDX) | 25 mg/kg, QD | 93%[4] |
| Pancreatic Cancer | Capan-1 (CDX with CAFs) | 25 mg/kg, QD | 80%[4] |
| Pancreatic Cancer | HPAFII (CDX with CAFs) | 25 mg/kg, QD | 85%[4] |
Note: In vivo efficacy data for this compound in cancer models is not publicly available at the time of this guide's compilation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against CLK kinases.
Caption: Generalized In Vitro Kinase Assay Workflow.
Detailed Steps:
-
Reagent Preparation: Recombinant CLK enzyme, a suitable substrate (e.g., a synthetic peptide containing SR repeats), ATP, and the test compound are prepared in an appropriate kinase buffer.
-
Incubation: The kinase, substrate, and varying concentrations of the test compound are pre-incubated in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined period, the reaction is stopped.
-
Signal Detection: The amount of phosphorylated substrate or consumed ATP is quantified using a detection reagent. The signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
SM08502 Xenograft Model Protocol (Colorectal Cancer)
This protocol outlines the methodology used to evaluate the in vivo efficacy of SM08502 in a colorectal cancer xenograft model.[5]
Caption: In Vivo Xenograft Model Workflow for SM08502.
Detailed Steps:
-
Cell Implantation: Human colorectal cancer cells (e.g., SW480) are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: SM08502 is administered orally at the specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for phosphorylated SR proteins, qRT-PCR for Wnt pathway genes).
Summary and Conclusion
SM08502 is a well-characterized CLK inhibitor with a demonstrated mechanism of action involving the modulation of the Wnt signaling pathway through alternative splicing. It has shown potent in vitro and in vivo anti-cancer activity across various preclinical models, particularly in colorectal and pancreatic cancers.
This compound is a potent inhibitor of CLK1, CLK2, and CLK4 in biochemical assays. However, there is a notable lack of publicly available data on its efficacy in cancer cell lines and in vivo models.
Key Comparison Points:
-
Target Profile: Both are CLK inhibitors, but with slightly different reported specificities. SM08502's activity against CLK2/3 has been linked to Wnt pathway modulation.
-
Data Availability: Extensive preclinical data is available for SM08502, while data for this compound is limited to in vitro kinase inhibition.
-
Mechanism of Action: The mechanism of SM08502 in cancer models is well-documented, linking CLK inhibition to the Wnt pathway. The downstream effects of this compound in a cancer context remain to be elucidated.
For researchers and drug developers, SM08502 represents a more clinically advanced and mechanistically understood CLK inhibitor. Further investigation into the anti-cancer properties of this compound, particularly in in vivo models, is necessary to fully assess its therapeutic potential in comparison to other CLK inhibitors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 3. Effects of SM08502, a novel, oral small-molecule inhibitor of Wnt pathway signaling, on gene expression and antitumor activity in colorectal cancer (CRC) models. - ASCO [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CLK Inhibition in Cells Treated with SRI-29329: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRI-29329, a potent inhibitor of Cdc2-like kinases (CLKs), with other commonly used CLK inhibitors. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating CLK inhibition in a cellular context. This document outlines the mechanism of action of CLK inhibitors, provides comparative data on their biochemical potency, details experimental protocols for assessing their cellular activity, and offers a framework for interpreting the results.
Introduction to CLK Inhibition
Cdc2-like kinases (CLK1, CLK2, CLK3, and CLK4) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[1] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] Phosphorylation of SR proteins by CLKs facilitates their localization to nuclear speckles and their subsequent recruitment to pre-mRNA, thereby influencing exon recognition and the alternative splicing process.[2] Dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer, making CLKs attractive therapeutic targets.[1]
CLK inhibitors function by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of SR proteins.[1] This leads to alterations in splicing patterns, which can result in the production of non-functional proteins or trigger nonsense-mediated mRNA decay, ultimately leading to cell growth inhibition and apoptosis in cancer cells.[3] this compound is a specific inhibitor of CLK1, CLK2, and CLK4.[4]
Comparative Analysis of CLK Inhibitors
The selection of an appropriate CLK inhibitor for cellular studies depends on its potency, selectivity, and characterized cellular effects. This compound exhibits potent inhibition of CLK1, CLK2, and CLK4. Below is a comparison of its in vitro potency with other widely used CLK inhibitors.
| Inhibitor | CLK1 IC50/Kd (nM) | CLK2 IC50/Kd (nM) | CLK3 IC50/Kd (nM) | CLK4 IC50/Kd (nM) | Other Notable Kinase Targets (IC50/Kd in nM) |
| This compound | 78[4] | 16[4] | - | 86[4] | - |
| TG003 | 20[1][5] | 200[1][5] | >10,000[6] | 15[1][5] | CK1α (330), CK1δ (340)[6] |
| KH-CB19 | 19.7[7] / 20[8] | - | 530[7] | 20[8] | DYRK1A (57.8)[9] |
| T-025 | 4.8 (Kd)[3][10] | 0.096 (Kd)[3][10] | 6.5 (Kd)[3][10] | 0.61 (Kd)[3][10] | DYRK1A (0.074), DYRK1B (1.5)[3] |
| SM08502 | 8[11] | 2[11] | 22[11] | 1[11] | DYRK1A (2), DYRK1B (13), DYRK2 (2), DYRK4 (13)[11] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd (dissociation constant) is a measure of binding affinity. A lower value indicates higher potency/affinity. Data for some inhibitor/isoform combinations were not available in the searched literature.
Experimental Validation of CLK Inhibition in Cells
Validating the efficacy of a CLK inhibitor like this compound in a cellular context requires a multi-pronged approach. Key experimental readouts include the direct assessment of SR protein phosphorylation, analysis of downstream alternative splicing events, and measurement of cellular phenotypes such as growth inhibition and apoptosis.
Western Blotting for Phosphorylated SR Proteins
A primary biochemical consequence of CLK inhibition is the reduced phosphorylation of SR proteins. This can be assessed by Western blotting using an antibody that specifically recognizes the phosphorylated form of SR proteins (e.g., mAb104).
Experimental Protocol:
-
Cell Lysis:
-
Plate and treat cells with this compound or other CLK inhibitors at various concentrations for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR clone 1H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
RT-qPCR for Alternative Splicing of Target Genes
CLK inhibition leads to characteristic changes in the alternative splicing of specific pre-mRNAs. A well-documented target is RPS6KB1 (Ribosomal Protein S6 Kinase B1), where CLK inhibition promotes the skipping of exon 7.[12] This change can be quantified using reverse transcription quantitative PCR (RT-qPCR).
Experimental Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or other inhibitors as described above.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Primer Design:
-
Design primers that specifically amplify the two splice variants of RPS6KB1: one including exon 7 and one skipping exon 7.
-
Forward Primer (common to both isoforms, in exon 6): 5'-TATTGGCAGCCCACGAACACCT-3'[13]
-
Reverse Primer (for isoform including exon 7, spanning exon 7-8 junction): To be designed.
-
Reverse Primer (for isoform skipping exon 7, spanning exon 6-8 junction): To be designed.
-
Reverse Primer (common to both isoforms, in exon 8): 5'-GTCACATCCATCTGCTCTATGCC-3'[13]
-
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix with the designed primers.
-
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative abundance of each splice variant using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB). The ratio of the exon-skipped to the exon-included isoform is expected to increase with CLK inhibitor treatment.
-
Cell Viability and Growth Inhibition Assays
A key phenotypic outcome of CLK inhibition in cancer cells is the suppression of cell proliferation. This can be quantified using various cell viability assays, such as the Sulforhodamine B (SRB) assay.
Experimental Protocol (SRB Assay):
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control.
-
-
Cell Fixation and Staining:
-
After the desired incubation period (e.g., 72 hours), fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Signal Quantification:
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, by fitting the data to a dose-response curve.
-
Note: Specific GI50 values for this compound in various cancer cell lines are not yet widely available in the public domain. Researchers are encouraged to determine these values empirically in their cell lines of interest.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying biology and the experimental process for validating CLK inhibition, the following diagrams have been generated.
Caption: CLK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating CLK Inhibition.
Conclusion
Validating the cellular activity of a CLK inhibitor such as this compound requires a systematic approach that combines biochemical, molecular, and phenotypic assays. By comparing its potency and cellular effects with those of other established CLK inhibitors, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a therapeutic agent. The protocols and comparative data provided in this guide serve as a valuable resource for scientists and drug developers working in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KH-CB19 |CAS:1354037-26-5 Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
A Comparative Guide to Confirming SRI-29329 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the target engagement of SRI-29329, a specific inhibitor of Cdc2-like kinases (CLKs) 1, 2, and 4. This compound demonstrates inhibitory activity with IC50 values of 78 nM, 16 nM, and 86 nM for CLK1, CLK2, and CLK4, respectively. This document outlines and compares various experimental approaches, presents detailed protocols, and offers a selection of alternative compounds for studying CLK kinase inhibition.
Methods for Confirming Target Engagement
Confirming that a compound like this compound interacts with its intended molecular targets within a cellular context is a critical step in drug discovery and chemical probe validation. The primary methods to achieve this can be categorized into direct binding assays, functional enzymatic assays, and downstream cellular response assays.
Direct Target Engagement Assays: These methods directly measure the physical interaction between the compound and the target protein.
-
Cellular Thermal Shift Assay (CETSA): This biophysical technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement. CETSA is a powerful tool as it can be performed in intact cells and even tissues, providing a physiologically relevant measure of target engagement.
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Assay: This assay measures target engagement in living cells by detecting the proximity between a NanoLuc® luciferase-tagged target protein and an energy-accepting fluorescent tracer that binds to the same target. Competitive displacement of the tracer by an unlabeled compound like this compound results in a decrease in the BRET signal, allowing for the quantification of intracellular target affinity.
Biochemical/Enzymatic Assays: These in vitro assays measure the direct inhibitory effect of the compound on the enzymatic activity of the target protein.
-
Kinase Inhibition Assays: These assays quantify the ability of a compound to inhibit the phosphotransferase activity of a kinase. Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate (e.g., ³²P or ³³P) into a substrate, and luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced during the kinase reaction. These assays are crucial for determining the potency (IC50) of an inhibitor.
Downstream Cellular Assays: These methods assess the functional consequences of target engagement by measuring changes in downstream signaling events.
-
Western Blotting for Phosphorylated Substrates: Since CLK kinases phosphorylate serine/arginine-rich (SR) proteins to regulate pre-mRNA splicing, a key downstream effect of CLK inhibition is a change in the phosphorylation status of these SR proteins. Western blotting with antibodies specific for phosphorylated SR proteins can be used to confirm that this compound is engaging its targets and inhibiting their kinase activity in cells.
Comparison of this compound with Alternative CLK Inhibitors
Several other small molecule inhibitors targeting CLK kinases have been developed. A comparison of their reported potencies is provided below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 78 | 16 | 86 | - |
| TG003 | 20[1][2][3][4] | 200[1][3][4] | 15[1][2][3][4] | DYRK1A (24), DYRK1B (34) |
| KH-CB19 | 19.7[5][6][7] | - | Potent inhibitor | CLK3 (530)[5][6][7] |
| ML315 | 68[8][9] | 231[9] | 68[8][9] | DYRK1A (282), DYRK1B (1156)[9] |
| SGC-CLK-1 | 13[10][11] | 4[10][11] | 46[10] | CLK3 (363), HIPK1 (50), HIPK2 (42), STK16 (49)[10][11] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™) for CLK1
This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound for CLK1. The same principle can be applied to assays for CLK2 and CLK4 with the respective purified enzymes.
Materials:
-
Recombinant human CLK1, CLK2, or CLK4 enzyme
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a well of a microplate, combine the kinase, substrate (MBP), and test compound.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific CLK kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[12][13]
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing CETSA to confirm the direct binding of this compound to CLK kinases in intact cells.
Materials:
-
Cell line expressing the target CLK kinases
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against CLK1, CLK2, and CLK4
Procedure:
-
Compound Treatment: Treat cultured cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using specific antibodies for CLK1, CLK2, or CLK4.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot for Phosphorylated SR Proteins
This downstream assay confirms the functional consequence of CLK inhibition by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer containing phosphatase inhibitors
-
Protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody)
-
Primary antibody for total SR protein (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against phosphorylated SR proteins. Subsequently, probe with a secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SR protein. A decrease in the phosphorylated SR protein signal with increasing concentrations of this compound indicates target engagement and inhibition of CLK kinase activity.[14]
Visualizing the Molecular Interactions and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CLK signaling pathway and the experimental workflows for target engagement confirmation.
Caption: CLK Kinase Signaling Pathway.
Caption: Experimental Workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TG003 | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KH-CB19 | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. ML 315 hydrochloride | Cdc2-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. SGC-CLK-1 - Labchem Catalog [catalog.labchem.com.my]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. raybiotech.com [raybiotech.com]
Comparative Analysis of SRI-29329: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity of the Cdc2-like kinase (CLK) inhibitor, SRI-29329, against other known CLK inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound
This compound is a potent inhibitor of Cdc2-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This compound exhibits inhibitory activity against CLK1, CLK2, and CLK4.[2]
Cross-Reactivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen toxicities and confound experimental results. While comprehensive kinome-wide screening data for this compound is not publicly available, existing information indicates a degree of selectivity.
A key distinguishing feature of this compound is its lack of significant activity against Cyclin-Dependent Kinases (CDKs) 1, 4, and 6.[2] Furthermore, it has been reported to be inactive against DYRK1A, a common off-target for many CLK inhibitors.[1] However, it is important to note that this compound has only been profiled against a limited panel of 29 kinases, which restricts a complete understanding of its cross-reactivity.[1]
Comparison with Alternative CLK Inhibitors
To provide a comprehensive perspective, this section compares the inhibitory activity and selectivity of this compound with other well-characterized CLK inhibitors. The data presented below has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) of Selected CLK Inhibitors
| Compound | CLK1 (nM) | CLK2 (nM) | CLK3 (nM) | CLK4 (nM) | DYRK1A (nM) | Reference |
| This compound | 78 | 16 | - | 86 | Inactive | [1][2] |
| TG003 | 20 | 200 | >10,000 | 15 | 34 | [3][4][5] |
| KH-CB19 | Potent | - | - | Potent | Potent | [1] |
| Compound 4 (ML106) | 37 (Kd) | - | - | 50 (Kd) | 27 (Kd) | [5] |
| CC-671 | - | 3 | - | - | - |
Note: '-' indicates data not available. Kd values represent dissociation constants.
Table 2: Selectivity Profile of Alternative CLK Inhibitors
| Compound | Kinases Profiled | Notable Off-Targets | Reference |
| TG003 | >400 | CSNK1D, CSNK1E, PIM1, PIM3, Ysk4 | [5] |
| KH-CB19 | 106 (Thermal Shift) | PIM1/3, SGK085 | [1] |
| Compound 4 (ML106) | >400 | EGFR (230 nM Kd) | [5] |
Experimental Protocols
The following provides a generalized methodology for determining the in vitro inhibitory activity of compounds against CLK kinases, based on commonly used biochemical assay principles.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a suitable substrate by the kinase.
Materials:
-
Recombinant human CLK1, CLK2, or CLK4 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
CLK-Mediated Regulation of Alternative Splicing
Cdc2-like kinases (CLKs) are key regulators of pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation event modulates the subcellular localization and activity of SR proteins, thereby influencing the selection of splice sites.[1][6][7]
Caption: CLK Signaling Pathway in Alternative Splicing.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Splicing Modulators: Risdiplam, Branaplam, and H3B-8800
An initial search for the splicing modulator SRI-29329 did not yield any publicly available information. Therefore, this guide provides a comparative analysis of three other notable splicing modulators: Risdiplam, Branaplam, and H3B-8800, which represent different therapeutic targets and stages of development in the field.
Splicing modulators are a class of therapeutic agents that target the spliceosome, the cellular machinery responsible for intron removal and exon ligation from pre-mRNA. By altering the splicing process, these molecules can correct disease-causing splicing defects or induce therapeutic effects. This guide offers a head-to-head comparison of Risdiplam, Branaplam, and H3B-8800, detailing their mechanisms of action, experimental data, and developmental status.
Mechanism of Action
The primary mechanism of action for these splicing modulators varies, with Risdiplam and Branaplam targeting a specific splicing event in a single gene, while H3B-8800 has a broader effect on the spliceosome machinery, showing selectivity for cancer cells with specific mutations.
-
Risdiplam (Evrysdi®): Risdiplam is a survival of motor neuron 2 (SMN2)-directed RNA splicing modifier.[1] It is designed to treat Spinal Muscular Atrophy (SMA), a disease caused by mutations in the SMN1 gene, leading to a deficiency of the SMN protein.[1] Risdiplam works by binding to two sites on the SMN2 pre-mRNA: the 5' splice site of intron 7 and the exonic splicing enhancer 2 (ESE2) in exon 7.[2] This binding stabilizes the interaction between the U1 snRNP and the 5' splice site, promoting the inclusion of exon 7 in the final mRNA transcript.[3] The resulting full-length SMN protein is functional and can compensate for the deficiency caused by the mutated SMN1 gene.[3][4]
-
Branaplam (LMI070): Similar to Risdiplam, Branaplam was developed to treat SMA by modulating the splicing of SMN2 to increase the production of full-length SMN protein.[5][6] Its proposed mechanism of action involves stabilizing the transient double-strand RNA structure formed by the SMN2 pre-mRNA and the U1 snRNP complex, thereby promoting exon 7 inclusion.[7][8] Branaplam was also investigated for the treatment of Huntington's disease, where it was found to promote the inclusion of a novel exon in the huntingtin (HTT) transcript, leading to a reduction in the mutant huntingtin protein.[7] However, the development of Branaplam for both SMA and Huntington's disease has been discontinued due to safety concerns.[6][9]
-
H3B-8800: H3B-8800 is an orally bioavailable small molecule that targets the SF3b complex, a core component of the spliceosome.[10][11] It has shown preferential lethality in cancer cells harboring mutations in spliceosome components, such as SF3B1, which are common in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[12][13] H3B-8800 binds to the SF3b complex and modulates its activity, leading to the retention of short, GC-rich introns and subsequent degradation of the resulting aberrant mRNA transcripts through the nonsense-mediated decay pathway.[10] This disruption of splicing is thought to be synthetically lethal in cancer cells that are already dependent on a partially functional spliceosome due to mutations.[14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by splicing modulators and a typical experimental workflow for their evaluation.
Caption: General signaling pathway of splicing modulation.
Caption: General experimental workflow for splicing modulator development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Risdiplam, Branaplam, and H3B-8800 from clinical trials.
Table 1: Efficacy of Risdiplam in Spinal Muscular Atrophy (SMA)
| Clinical Trial | Patient Population | Primary Endpoint | Result |
| FIREFISH Part 1 [15] | Infants with Type 1 SMA (n=17) | CHOP-INTEND score ≥ 40 at 12 months | 58.8% of infants achieved this milestone. |
| Sitting without support at 12 months | 64.7% of infants were able to sit with or without support. | ||
| SUNFISH Part 2 [16] | Children and young adults with Type 2 or 3 SMA (n=180) | Change from baseline in MFM-32 score at 1 year | Significant improvement compared to placebo (1.55 point mean difference; p=0.0156). |
| Change from baseline in RULM score at 1 year | Significant improvement compared to placebo (1.59 point difference; p=0.0028). |
Table 2: Efficacy of Branaplam in Spinal Muscular Atrophy (SMA)
| Clinical Trial | Patient Population | Primary Endpoint | Result |
| Phase 1/2 (NCT02268552) [17] | Infants with Type 1 SMA (n=8) | Change in CHOP-INTEND score | Median improvement of 4.5 points after 86 days of treatment. |
| Change in CHOP-INTEND score | Median improvement of 7.0 points in 5 patients treated for over 127 days. | ||
| Note: Development of Branaplam was discontinued due to safety concerns.[6][9] |
Table 3: Clinical Trial Results for H3B-8800 in Myeloid Malignancies
| Clinical Trial | Patient Population | Key Findings |
| Phase 1 (NCT02841540) [14][18] | Patients with MDS, AML, or CMML (n=84) | Dose-proportional increase in plasma exposure. |
| Consistent dose-dependent target engagement observed. | ||
| No complete or partial responses were achieved. | ||
| 14% of patients had decreased transfusion requirements. | ||
| The maximum tolerated dose (MTD) was not confirmed. |
Adverse Events
-
Risdiplam: Common adverse events include fever, diarrhea, rash, mouth ulcers, joint pain, and urinary tract infections. In infants, upper respiratory tract infections, pneumonia, constipation, and vomiting were also common.[1]
-
Branaplam: Development was halted due to safety concerns, specifically signs and symptoms of peripheral neuropathy observed in the VIBRANT-HD study for Huntington's disease.[9]
-
H3B-8800: The most frequently reported adverse event was diarrhea. Atrial fibrillation was also observed in some patients.[19]
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are available through their respective clinical trial identifiers (e.g., NCT02841540 for H3B-8800). A general overview of the methodologies used in the development of these compounds is as follows:
-
In Vitro Efficacy: Splicing modulator activity is initially assessed in patient-derived or genetically engineered cell lines. For Risdiplam and Branaplam, this involved measuring the inclusion of SMN2 exon 7 using RT-PCR and quantifying the resulting SMN protein levels via Western blot or ELISA.[3] For H3B-8800, cell viability assays were used to determine its preferential lethality in spliceosome-mutant cancer cells compared to wild-type cells.[14]
-
In Vivo Efficacy: Promising compounds are then tested in animal models of the disease. For SMA, this typically involves transgenic mouse models that express the human SMN2 gene and have a knockout of the mouse Smn gene. Efficacy is assessed by measuring survival, motor function, and SMN protein levels in various tissues.[20] For cancer, xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to evaluate the anti-tumor activity of compounds like H3B-8800.[14]
-
Clinical Trials: Human clinical trials are conducted in phases. Phase 1 trials, like the one for H3B-8800, primarily assess safety, tolerability, pharmacokinetics, and pharmacodynamics in a small group of patients.[21] Phase 2 and 3 trials, such as those for Risdiplam, evaluate the drug's efficacy in a larger patient population and continue to monitor safety.[15][16]
References
- 1. Risdiplam - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 5. smanewstoday.com [smanewstoday.com]
- 6. Branaplam - Wikipedia [en.wikipedia.org]
- 7. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hdsa.org [hdsa.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Facebook [cancer.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. curesma.org [curesma.org]
- 16. gene.com [gene.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Research Portal [scholarship.miami.edu]
- 19. Phase 1 first-in-human dose-expansion study of the oral SF3B1 modulator H3B‑8800 in lower-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mayo.edu [mayo.edu]
Validating the Impact of SRI-29329 on Specific Splice Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the methodologies used to validate the effects of the CDC-like kinase (CLK) inhibitor, SRI-29329, on specific splice variants. While direct experimental data for this compound is not extensively available in public literature, this document outlines the established mechanisms of CLK inhibitors and compares their effects with other splicing modulators, providing a framework for evaluating this compound's potential impact.
Introduction to this compound and Splicing Modulation
This compound is a potent inhibitor of CDC-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-messenger RNA (pre-mRNA) splicing.[1] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] By inhibiting CLKs, this compound is expected to prevent the phosphorylation of SR proteins, leading to alterations in splice site selection. This can result in various alternative splicing events, such as exon skipping, intron retention, or the use of cryptic splice sites. Such modifications can lead to the production of different protein isoforms or trigger nonsense-mediated decay (NMD) of the transcript, ultimately downregulating protein expression.
The modulation of alternative splicing is a promising therapeutic strategy for various diseases, including cancer and neurological disorders, where aberrant splicing is a common feature.[1]
Comparative Analysis of Splicing Modulators
Due to the limited public data on this compound's specific effects, this guide uses other well-characterized CLK inhibitors as a basis for comparison.
| Splicing Modulator | Target | Mechanism of Action | Known Affected Splice Variants (Examples) | Therapeutic Area (Research) |
| This compound (Predicted) | CLK1, CLK2, CLK4 | Inhibition of SR protein phosphorylation | Not yet publicly documented | Cancer, Neurological Disorders |
| TG003 | CLK1, CLK4 | Inhibition of SR protein phosphorylation | CLK1 (exon 4 skipping), Dystrophin (exon 31 skipping), TP53 (intron 9 alternative splicing)[2][3] | Duchenne Muscular Dystrophy, Cancer[2][4] |
| T-025 | CLK1, CLK2, CLK3, CLK4, DYRK1A/B | Inhibition of SR protein phosphorylation | RPS6KB1 (S6K) (exon 7 skipping), NOP16 (exon 3 skipping)[5][6][7][8] | MYC-driven Cancers[5][7][8] |
| SM08502 | Pan-CLK inhibitor | Inhibition of SR protein phosphorylation | Wnt pathway genes (e.g., CTNNB1, TCF7L2)[9] | Gastrointestinal Cancer[9] |
| Splice-Switching Oligonucleotides (SSOs) | Specific pre-mRNA sequence | Steric hindrance of splicing factor binding | Gene-specific, designed for a particular target | Spinal Muscular Atrophy (Nusinersen) |
| SF3B1 Modulators (e.g., H3B-8800) | SF3B1 subunit of the spliceosome | Allosteric modulation of the spliceosome | Widespread, often leading to intron retention | Myelodysplastic Syndromes, Leukemia |
Experimental Protocols for Validation
Validating the effect of a compound like this compound on specific splice variants requires a multi-faceted approach, combining high-throughput screening with targeted validation techniques.
Global Splicing Analysis using RNA-Sequencing
Objective: To identify all splice variants affected by this compound treatment in a transcriptome-wide manner.
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cell lines with known splicing dysregulation) and treat with a dose-range of this compound or a vehicle control for a specified time.
-
RNA Extraction and Library Preparation: Isolate total RNA and prepare sequencing libraries using a method that preserves transcript integrity.
-
High-Throughput Sequencing: Perform deep sequencing of the RNA libraries.
-
Bioinformatic Analysis:
Validation of Specific Splice Variants by RT-qPCR
Objective: To confirm and quantify the changes in specific splice variants identified by RNA-seq.
Methodology:
-
RNA Extraction and cDNA Synthesis: Isolate RNA from treated and control cells and reverse transcribe to complementary DNA (cDNA).
-
Primer Design: Design primers specific to the different splice isoforms. This can include primers spanning exon-exon junctions unique to a particular variant.[12][13]
-
Quantitative PCR (qPCR): Perform qPCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry to quantify the abundance of each splice variant relative to a housekeeping gene or to the total transcript level.[12][13][14]
-
Data Analysis: Calculate the relative expression of each splice variant.
Analysis of Protein Isoform Expression by Western Blot
Objective: To determine if the changes in mRNA splice variants result in altered protein isoform expression.
Methodology:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[15][16][17]
-
Immunoblotting:
-
Detection: Use a chemiluminescent or fluorescent substrate to visualize the protein bands.[16]
Signaling Pathways Modulated by CLK Inhibition
The alteration of splicing patterns by CLK inhibitors can have profound effects on various cellular signaling pathways.
Wnt Signaling Pathway
Several studies have shown that CLK inhibitors can modulate the Wnt signaling pathway.[9][18][19] This is, in part, through the alternative splicing of key components of this pathway, leading to the downregulation of Wnt target genes. The CLK inhibitor SM08502, for instance, has been shown to reduce Wnt pathway gene expression in gastrointestinal cancer models.[9]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another critical pathway that can be influenced by alternative splicing. While direct links between CLK inhibitors and this pathway's splicing are still being elucidated, it is known that splicing factors regulated by CLKs, such as SRSF1, can influence the splicing of components within this pathway.[20][21][22]
Conclusion
While specific data on the splice variants affected by this compound remains to be published, the established mechanism of action of CLK inhibitors provides a strong basis for predicting its effects. By employing a combination of RNA-sequencing for discovery and RT-qPCR and Western blotting for validation, researchers can effectively characterize the impact of this compound on alternative splicing. Comparative analysis with other known CLK inhibitors and splicing modulators will be crucial in understanding its unique profile and therapeutic potential. The modulation of key cancer-related pathways, such as the Wnt and PI3K/Akt pathways, through alternative splicing represents a promising avenue for the development of novel cancer therapies.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deciphering targeting rules of splicing modulator compounds: case of TG003 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 7. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Alternative Splicing and Polyadenylation in RNA-seq Data [jove.com]
- 11. nf-co.re [nf-co.re]
- 12. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of mRNA Splice Variants by qRT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. addgene.org [addgene.org]
- 18. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SM09419, a Novel, Small-Molecule CDC-like Kinase (CLK) Inhibitor, Demonstrates Strong Inhibition of the Wnt Signaling Pathway and Antitumor Effects in Tumor Protein p53 (TP53)-Mutant Acute Myeloid Leukemia Models | Semantic Scholar [semanticscholar.org]
- 20. Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression [pubmed.ncbi.nlm.nih.gov]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SRI-29329: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of SRI-29329, a specific CLK inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines disposal procedures based on general best practices for handling potent, biologically active research chemicals.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, should always prioritize safety and compliance with local, state, and federal regulations. All chemical waste is considered hazardous until proven otherwise.
Key considerations for disposal include:
-
Identification: All waste containers must be clearly labeled with the chemical name and any known hazards.
-
Segregation: Different types of chemical waste should be collected separately to prevent dangerous reactions. For instance, halogenated and non-halogenated solvents should not be mixed.
-
Containment: Use appropriate, leak-proof containers for waste collection.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste.
Recommended Personal Protective Equipment (PPE)
When handling this compound, whether in its pure form or in solution, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a risk of significant splashing, a chemically resistant apron is recommended.
Step-by-Step Disposal Procedures for this compound
1. Unused or Expired Solid this compound:
-
Step 1: Containerization: Place the original container with the unused or expired solid this compound into a larger, sealable, and clearly labeled waste container.
-
Step 2: Labeling: The outer container must be labeled as "Hazardous Waste" and include the chemical name "this compound," the quantity, and the date.
-
Step 3: Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Step 4: Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
2. This compound Solutions (e.g., in DMSO):
-
Step 1: Waste Collection: Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Do not mix with other waste streams unless specifically permitted by your EHS office.
-
Step 2: Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the accumulation start date.
-
Step 3: Storage: Store the container in a designated hazardous waste area with secondary containment to prevent spills.
-
Step 4: Disposal: Contact your institution's EHS office for collection and disposal.
3. Contaminated Materials:
-
Step 1: Segregation: Collect all materials contaminated with this compound, such as pipette tips, gloves, and paper towels, in a separate, sealed plastic bag or container.
-
Step 2: Labeling: Label the bag or container as "Hazardous Waste - Solid" and specify "Contaminated with this compound."
-
Step 3: Disposal: Dispose of this solid waste through your institution's hazardous waste program. Do not dispose of it in the regular trash.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes its known properties relevant to handling and safety.
| Property | Value | Citation |
| Chemical Name | This compound | |
| CAS Number | 2086809-58-5 | [1] |
| Target | CLK1, CLK2, CLK4 inhibitor | [1][2] |
| IC₅₀ Values | CLK1: 78 nM, CLK2: 16 nM, CLK4: 86 nM | [1][2] |
| Recommended Storage | Solid: -20°C for 3 years; Solution: -80°C for 6 months, -20°C for 1 month | [1] |
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of this compound waste.
Logical Relationship for Safe Handling
This diagram outlines the logical dependencies for ensuring safe handling and disposal.
References
Essential Safety and Operational Guidance for Handling SRI-29329
Disclaimer: A specific Safety Data Sheet (SDS) for SRI-29329 was not located in the available resources. The following guidance is based on general laboratory safety protocols for handling chemical compounds of unknown toxicity and information provided by chemical suppliers. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a specific CLK inhibitor. The information is intended to provide immediate, procedural guidance for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently and after any sign of contamination. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn. Full-body protection (e.g., disposable coveralls) may be necessary for larger quantities or in case of a spill. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the solid compound or creating solutions outside of a fume hood. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
According to supplier information, stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's EHS department for specific disposal procedures for chemical waste.
-
Do not dispose of down the drain or in regular trash.
Experimental Protocols
While a specific, detailed experimental protocol for this compound was not available, the following provides a general workflow for preparing a stock solution based on supplier recommendations.
Preparation of a 10 mM Stock Solution in DMSO:
-
Acquire Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the required amount of this compound solid.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: General laboratory workflow for handling this compound.
Caption: Step-by-step spill response plan for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
